5-cyclopropyl-2-methylpiperidine
説明
特性
CAS番号 |
1339321-11-7 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.2 |
純度 |
95 |
製品の起源 |
United States |
mechanism of action of 5-cyclopropyl-2-methylpiperidine derivatives
An in-depth technical analysis of the 5-cyclopropyl-2-methylpiperidine scaffold, detailing its structural rationale, mechanisms of action in neuropharmacology, and the experimental frameworks required for its evaluation.
Structural and Physicochemical Rationale
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) indications. The specific functionalization of this ring to yield 5-cyclopropyl-2-methylpiperidine derivatives creates a highly specialized pharmacophore designed to overcome common pharmacokinetic and pharmacodynamic bottlenecks.
The 2-Methyl Substitution: The introduction of a methyl group at the 2-position provides critical steric hindrance adjacent to the basic nitrogen atom. This modification subtly lowers the pKa of the amine, reducing non-specific electrostatic interactions with off-target proteins and altering receptor residence time. Thermochemical studies confirm that the 2-methylpiperidine isomer possesses superior thermodynamic stability compared to other positional isomers, driven by an optimal energetic balance of C–C and N–H bonds[1]. Furthermore, this steric bulk shields the nitrogen from rapid enzymatic degradation by monoamine oxidases (MAOs).
The 5-Cyclopropyl Substitution: The cyclopropyl ring acts as a conformationally restricted bioisostere for larger, flexible aliphatic chains. It imparts rigid lipophilicity, which significantly improves the Lipophilic Efficiency (LipE) of the molecule without the high entropic penalty typically associated with flexible alkyl groups binding to a target receptor. Additionally, substitution at the 5-position effectively blocks a primary hotspot for Cytochrome P450 (CYP)-mediated oxidation, thereby extending the compound's metabolic half-life.
Divergent Mechanisms of Action (MoA)
The 5-cyclopropyl-2-methylpiperidine core does not act on a single target; rather, it is a versatile recognition motif that, depending on its larger molecular context (e.g., spirocyclic or arylated derivatives), modulates distinct neuro-pharmacological pathways.
Neuromodulation via Opioidergic and Nicotinic Pathways
Unsubstituted and lightly substituted 2-methylpiperidines demonstrate direct interactions with medullary networks governing pain and analgesia. In decerebrated in vivo models, the administration of (+)-2-methylpiperidine derivatives induces significant hyperalgesic effects. Mechanistic probing reveals that this hyperalgesic action is potently antagonized by naltrexone (an opioid receptor antagonist) but is not reversed by mecamylamine (a nicotinic acetylcholine receptor antagonist). This proves that the 2-methylpiperidine pharmacophore engages in highly specific cross-modulation of medullary opioidergic mechanisms rather than acting purely through nicotinic cholinergic channels[2].
GABAergic Modulation and Inflammasome Suppression
When the 5-cyclopropyl-2-methylpiperidine moiety is integrated into larger complex architectures—such as novel spirotriazoloquinazoline derivatives—it exhibits profound neuroprotective and anxiolytic properties. Behaviorally, the rigid cyclopropyl group enhances binding to specific regulatory proteins involved in inflammatory cascades. At the molecular level, these derivatives act as positive allosteric modulators of GABAA receptors. Concurrently, they exert superior anti-inflammatory activity by suppressing the NLRP3 inflammasome, leading to a dramatic reduction in Caspase-1 activation (up to 80%) and a subsequent blockade of Interleukin-1β (IL-1β) secretion[3].
Signaling pathways modulated by 5-cyclopropyl-2-methylpiperidine derivatives.
Quantitative Pharmacological Profile
The following table summarizes the comparative pharmacological metrics of the piperidine scaffolds based on recent literature evaluations.
| Scaffold / Derivative | Primary Target / Pathway | Dominant Biological Effect | Caspase-1 Inhibition | Target Affinity / Modulation |
| Unsubstituted Piperidine | Broad CNS / Histaminergic | Non-specific baseline activity | < 10% | Moderate |
| (+)-2-Methylpiperidine | Medullary Opioidergic[2] | Hyperalgesic modulation | N/A | High (Stereospecific) |
| 5-Cyclopropyl-2-methylpiperidine (Spiro-derivatives) | GABAA / NLRP3[3] | Neuroprotection / Anxiolysis | ~80% | High (Positive Allosteric) |
Experimental Workflows & Validating Protocols
To rigorously evaluate these derivatives, experimental designs must account for stereochemistry (due to the chiral center at the 2-position) and establish self-validating controls for cellular assays.
Protocol 1: Asymmetric Synthesis and Chiral Resolution
Because the (+)- and (-)- enantiomers of 2-methylpiperidine derivatives exhibit divergent pharmacological profiles (e.g., in medullary hyperalgesia)[2], racemic mixtures cannot be used for precise mechanistic studies.
-
Step 1 (Catalyst Preparation): Prepare an Iridium-based catalytic system utilizing the MeO-BoQPhos ligand. This specific catalyst complex operates via an outer-sphere dissociated mechanism.
-
Step 2 (Asymmetric Hydrogenation): Subject the 5-cyclopropyl-2-methylpyridinium salt precursor to asymmetric hydrogenation under H2 pressure. The Ir(III) iodo complex facilitates a highly controlled hydride delivery.
-
Step 3 (Resolution): This method yields enantioenriched piperidines with an enantiomeric ratio (er) of up to 93:7[4].
-
Causality & Validation: The use of Ir-MeO-BoQPhos is deliberately chosen over standard Pd/C hydrogenation because it bypasses the formation of racemic mixtures, eliminating the need for low-yield downstream chiral HPLC separation. Enantiomeric excess (ee) must be validated via chiral gas chromatography (GC) prior to biological testing.
Protocol 2: In Vitro Inflammasome Inhibition Assay
To validate the anti-inflammatory MoA of the spiro-derivatives[3], a self-validating cellular protocol using immortalized microglia (e.g., BV2 cells) is required.
-
Step 1 (Priming): Seed BV2 cells at 1×105 cells/well. Prime the cells by incubating with Lipopolysaccharide (LPS, 1 μg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Step 2 (Compound Treatment): Wash the cells and apply the 5-cyclopropyl-2-methylpiperidine derivative (at 1 μM, 10 μM, and 50 μM concentrations). Include a vehicle control (DMSO) and a positive control (MCC950, a known NLRP3 inhibitor) to create a self-validating baseline.
-
Step 3 (Activation): Introduce ATP (5 mM) for 1 hour to trigger the assembly of the NLRP3 inflammasome and induce Caspase-1 cleavage.
-
Step 4 (Quantification): Harvest the supernatant. Quantify Caspase-1 activity using a fluorometric assay (Ac-YVAD-AFC substrate) and measure secreted IL-1β via ELISA.
-
Causality & Validation: The two-step LPS/ATP induction ensures that the assay specifically measures the inhibition of inflammasome assembly/activation (Step 3) rather than merely the suppression of broad gene transcription (Step 1).
End-to-end experimental workflow from asymmetric synthesis to in vivo validation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Opioid and nicotinic medullary hyperalgesic influences in the decerebrated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Anticipated Toxicity and Safety Profile of 5-Cyclopropyl-2-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in a Data-Deficient Landscape
In the realm of drug discovery and chemical research, scientists are often faced with the challenge of evaluating the safety of novel chemical entities for which no direct toxicological data exists. Such is the case with 5-cyclopropyl-2-methylpiperidine, a substituted piperidine with potential applications in medicinal chemistry. This guide is crafted to provide a comprehensive, in-depth technical overview of the anticipated toxicity and safety profile of this molecule.
Lacking direct experimental data, this document employs a scientifically rigorous "read-across" approach. We will dissect the molecule into its core components—the piperidine ring, the methyl group at the 2-position, and the cyclopropyl group at the 5-position—and synthesize a predictive toxicological profile based on the known hazards of structurally analogous compounds. This guide is intended to empower researchers with a robust framework for risk assessment, safe handling, and the design of future toxicological studies.
The Structural Basis for a Read-Across Toxicological Assessment
The toxicological profile of a molecule is intrinsically linked to its chemical structure. For 5-cyclopropyl-2-methylpiperidine, we can infer potential hazards by examining the known toxicities of its structural relatives, primarily piperidine and 2-methylpiperidine. The piperidine scaffold is a common motif in many pharmaceuticals and bioactive molecules.[1][2]
The introduction of a methyl group at the 2-position and a cyclopropyl group at the 5-position will undoubtedly modulate the molecule's physicochemical properties, metabolic fate, and, consequently, its toxicity. The cyclopropyl group, in particular, is a fascinating substituent in medicinal chemistry, often introduced to enhance metabolic stability or potency.[3][4] However, its unique electronic and steric properties can also introduce specific metabolic liabilities.[5]
Deconstructing the Hazard Profile: Insights from Core Structures
The Piperidine Core: A Foundation of Known Hazards
Piperidine itself is a well-characterized compound with a distinct hazard profile. It is classified as a highly flammable liquid and is harmful if swallowed.[6] Toxicological data from animal studies indicate moderate acute oral toxicity.[7]
Key Toxicological Endpoints for Piperidine:
-
Acute Toxicity: Oral LD50 values in rats range from 133 to 740 mg/kg body weight.[7] Inhalation of piperidine vapors can cause respiratory irritation, and at high concentrations, more severe effects are observed.[7][8]
-
Skin and Eye Irritation: Piperidine is corrosive and can cause severe skin burns and eye damage.[6][7]
-
Respiratory Irritation: It is a known respiratory irritant.[9]
-
Genotoxicity: Available in vitro data suggests that piperidine is not genotoxic.[7]
The Influence of Methylation: The Case of 2-Methylpiperidine
The addition of a methyl group to the piperidine ring, as in 2-methylpiperidine, can alter its toxicological properties. While specific, comprehensive toxicological studies on 2-methylpiperidine are less abundant than for piperidine, the available safety data sheets (SDS) consistently highlight similar hazards. It is classified as a highly flammable liquid, harmful if swallowed, and causes severe skin burns and eye damage.[9][10][11][12][13]
Quantitative Toxicological Data Summary for Surrogate Structures
For clarity and ease of comparison, the following table summarizes the key quantitative toxicological data for our primary surrogate molecules.
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| Piperidine | ||||
| Acute Oral LD50 | Rat | Oral | 133 - 740 mg/kg | [7] |
| Acute Inhalation LC50 | Rat | Inhalation (4 hours) | >2000 ppm | [7] |
| Rat | Inhalation (4 hours) | 4.8 mg/L | [7] | |
| 2-Methylpiperidine | ||||
| Acute Toxicity | - | Oral | Harmful if swallowed | [9] |
| Skin Corrosion/Irritation | - | Dermal | Causes severe skin burns | [9][10][11][13] |
| Serious Eye Damage/Irritation | - | Ocular | Causes serious eye damage | [9][10][11][13] |
Note: The data for 2-methylpiperidine is largely qualitative, based on harmonized classifications.
The Cyclopropyl Moiety: A Double-Edged Sword in Metabolism
The cyclopropyl group is often incorporated into drug candidates to block oxidative metabolism at a specific position, thereby increasing the drug's half-life.[3][5] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5]
However, the presence of a cyclopropyl group, particularly when attached to a nitrogen atom, can sometimes lead to the formation of reactive metabolites.[5] CYP-mediated oxidation of a cyclopropylamine can result in ring-opening and the formation of reactive intermediates that can covalently bind to cellular macromolecules, a mechanism associated with idiosyncratic drug toxicity.[5]
A Predictive Metabolic Fate for 5-Cyclopropyl-2-Methylpiperidine
Based on the metabolism of related piperidines and the known biotransformations of cyclopropyl-containing compounds, we can propose a putative metabolic pathway for 5-cyclopropyl-2-methylpiperidine.
Caption: Recommended tiered experimental workflow for toxicological assessment.
Recommended Handling and Safety Precautions
Given the anticipated hazard profile, 5-cyclopropyl-2-methylpiperidine should be handled with stringent safety precautions, assuming it is a corrosive, toxic, and flammable substance.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media (e.g., dry chemical, CO2).
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion: A Call for Data-Driven Assessment
This technical guide provides a comprehensive, albeit predictive, overview of the toxicity and safety profile of 5-cyclopropyl-2-methylpiperidine. The read-across approach, grounded in the known hazards of its structural components, offers a solid foundation for risk assessment and safe handling in a research setting.
It is imperative to recognize that this predictive profile is not a substitute for empirical data. The experimental workflows outlined herein represent the necessary next steps to definitively characterize the safety of this novel chemical entity. As with all new compounds, a culture of safety, informed by both predictive toxicology and, ultimately, experimental validation, is paramount.
References
-
Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
5-cyclohexyl-2-methylpiperidine — Chemical Substance Information. NextSDS. [Link]
-
Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for alpha(1a) and alpha(1d) Adrenergic Receptor Inhibitors. (2009). ResearchGate. [Link]
-
Bonawitz, J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). RSC Publishing. [Link]
-
Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. (2021). MDPI. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
-
2-[(2-cyclopropylphenyl)methyl]piperidine — Chemical Substance Information. NextSDS. [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2011). National Center for Biotechnology Information. [Link]
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
Piperidine Safety Data Sheet. (2024, May 7). PENTA. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Stereochemistry and Asymmetric Synthesis of 5-Cyclopropyl-2-methylpiperidine Enantiomers: A Technical Guide
Executive Summary
Conformationally restricted saturated heterocycles are foundational to modern drug discovery. Among these, 2,5-disubstituted piperidines represent a privileged pharmacophore, offering precise spatial vectors for target engagement. 5-cyclopropyl-2-methylpiperidine presents a unique stereochemical landscape due to its two chiral centers (C2 and C5), resulting in four distinct stereoisomers: two trans enantiomers and two cis enantiomers.
This whitepaper provides an in-depth analysis of the conformational thermodynamics governing these isomers, details the causality behind their NMR characterization, and outlines a self-validating protocol for their asymmetric synthesis and chiral resolution.
Conformational & Stereochemical Analysis
To rationally design synthetic and analytical workflows, one must first understand the ground-state thermodynamics of the piperidine ring. The relative stereochemistry at C2 and C5 dictates a 1,4-relationship within the six-membered ring.
The trans-Isomers: (2R,5R) and (2S,5S)
In a 1,4-disubstituted six-membered ring, the trans configuration allows both substituents to occupy equatorial positions simultaneously. The diequatorial conformer avoids severe 1,3-diaxial interactions, making the trans-isomer the thermodynamically favored diastereomer[1]. Because both the methyl and cyclopropyl groups reside in the equatorial plane, the ring adopts a highly stable, rigid chair conformation.
The cis-Isomers: (2R,5S) and (2S,5R)
The cis configuration forces an obligatory axial-equatorial relationship. The conformational equilibrium of the cis-isomer is dictated by the relative steric bulk of the two substituents, quantified by their , which represent the Gibbs free energy difference between axial and equatorial positions[2].
-
The methyl group has a well-established A-value of ~1.74 kcal/mol[2].
-
The cyclopropyl group , despite containing more carbon atoms than a methyl group, exhibits a surprisingly low effective steric bulk. Because its C–C bonds are "pinned back" into a strained three-membered ring, it avoids the severe 1,3-diaxial clashes typical of freely rotating alkyl groups (like isopropyl)[3].
Causality in Conformation: Because the A-value of the methyl group is greater than that of the cyclopropyl group, the cis-isomer strongly favors the conformer where the methyl group is equatorial and the cyclopropyl group is axial.
Analytical Characterization: The Logic of NMR J-Couplings
Differentiating the cis and trans diastereomers prior to chiral resolution requires a self-validating analytical method. 1H-NMR spectroscopy provides an absolute determination based on the Karplus equation and vicinal coupling constants ( 3J ).
-
In the trans-isomer (Diequatorial): Both the methyl and cyclopropyl groups are equatorial. Consequently, the protons attached to C2 (H-2) and C5 (H-5) must be axial . An axial proton coupled to adjacent axial protons (e.g., H-2 to axial H-3) will exhibit a large trans-diaxial coupling constant ( J≈10−12 Hz).
-
In the cis-isomer (Me eq, cPr ax): The methyl group is equatorial (meaning H-2 is axial ), but the cyclopropyl group is axial (meaning H-5 is equatorial ). While H-2 will still show a large trans-diaxial coupling, the equatorial H-5 will only exhibit small equatorial-axial and equatorial-equatorial couplings ( J≈2−5 Hz).
By simply interrogating the multiplicity and J -values of the H-5 multiplet, the diastereomeric identity is unequivocally validated.
Quantitative Stereochemical Summary
| Isomer | Absolute Configuration | Preferred Conformation | Relative Stability | 1H-NMR 3J (H-2) | 1H-NMR 3J (H-5) |
| trans | (2R,5R) & (2S,5S) | Diequatorial (Me eq, cPr eq) | High (Global Minimum) | Large (~10-12 Hz) | Large (~10-12 Hz) |
| cis | (2R,5S) & (2S,5R) | Eq-Ax (Me eq, cPr ax) | Lower (+ ~1.5 kcal/mol) | Large (~10-12 Hz) | Small (~2-5 Hz) |
Self-Validating Experimental Protocols
The following methodologies detail the and subsequent chiral resolution of the target enantiomers[4].
Protocol A: Biocatalytic Synthesis of Racemic cis/trans Mixture
Objective: Synthesize the piperidine core from a prochiral diketone using enzymatic catalysis to ensure mild conditions and high regioselectivity.
-
Substrate Preparation: Dissolve 1-cyclopropylhexane-1,5-dione (100 mM) in a pH 7.5 phosphate buffer containing 10% DMSO to aid solubility.
-
Enzymatic Amination: Add isopropylamine (as the amine donor), pyridoxal 5'-phosphate (PLP) cofactor, and an engineered ω-transaminase (ω-TA)[4]. Incubate at 30°C for 24 hours.
-
Causality: The ω-TA regioselectively aminates the less sterically hindered ketone, triggering spontaneous intramolecular cyclization to form a cyclic imine intermediate.
-
-
Diastereoselective Reduction: Introduce NADPH and an Imine Reductase (IRED) to the one-pot system. Allow the reaction to proceed for an additional 24 hours.
-
Causality: The IRED catalyzes the hydride transfer to the imine. Depending on the specific IRED variant chosen, the reduction can be tuned, though a standard reduction typically yields a thermodynamically driven mixture favoring the trans-isomer.
-
-
System Validation: Extract the crude mixture with ethyl acetate. Perform LC-MS to confirm the mass of the piperidine product ( [M+H]+=140.1 ) and 1H-NMR to calculate the crude cis:trans diastereomeric ratio (d.r.).
Protocol B: Diastereomer Separation & Chiral Resolution
Objective: Isolate the four individual stereoisomers to >99% enantiomeric excess (ee).
-
Diastereomer Separation (Flash Chromatography): Purify the crude extract on normal-phase silica gel using a gradient of Dichloromethane/Methanol/Ammonium Hydroxide (95:4:1 to 90:9:1).
-
System Validation: Analyze fractions via 1H-NMR. Confirm the trans-racemate via a large J -value for H-5, and the cis-racemate via a small J -value for H-5.
-
-
Enantiomer Resolution (Preparative SFC): Subject the validated trans-racemate and cis-racemate separately to Preparative Supercritical Fluid Chromatography (SFC).
-
Conditions: Chiralpak AD-H column; Mobile Phase: 85% CO2 / 15% Methanol with 0.1% Diethylamine (DEA); Flow rate: 70 mL/min.
-
Causality: Supercritical CO2 provides high diffusivity for rapid separations. The addition of 0.1% DEA is critical; it acts as a basic modifier to mask residual acidic silanols on the stationary phase, preventing severe peak tailing of the basic piperidine nitrogen.
-
-
Final Validation: Analyze the four isolated fractions using analytical chiral HPLC to confirm ee > 99%. Formulate the free bases into hydrochloride salts and determine absolute configuration (R/S) via Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction.
Mechanistic Workflow Visualization
Biocatalytic cascade and chiral SFC resolution workflow for 5-cyclopropyl-2-methylpiperidine.
References
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. URL:[Link]
-
One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. ChemCatChem / ResearchGate. URL:[Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science (RSC Publishing). URL:[Link]
-
A value. Wikipedia. URL:[Link]
Sources
Application Notes and Protocols for the Catalytic Synthesis of 5-Cyclopropyl-2-methylpiperidine
Abstract
This technical guide provides a comprehensive overview of the catalytic systems employed in the synthesis of 5-cyclopropyl-2-methylpiperidine, a valuable building block in modern drug discovery. The piperidine scaffold is a cornerstone of medicinal chemistry, and its substitution with a cyclopropyl group can significantly enhance pharmacological properties. The primary synthetic route involves the catalytic hydrogenation of 5-cyclopropyl-2-methylpyridine. This document details various catalytic strategies, including both heterogeneous and homogeneous systems, with a strong emphasis on achieving stereocontrol over the two chiral centers. We present detailed, field-proven protocols and discuss the rationale behind catalyst selection and reaction optimization to guide researchers in synthesizing this important intermediate with high efficiency and selectivity.
Introduction: The Strategic Value of the 5-Cyclopropyl-2-methylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs and natural products, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The strategic incorporation of a cyclopropyl group further enhances the molecular profile. This small, strained ring is not merely a passive linker but an active pharmacophore that can:
-
Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3]
-
Improve Potency and Selectivity: The rigid, planar nature of the ring acts as a conformational constraint, locking the molecule into a bioactive conformation that can lead to stronger and more selective binding to biological targets.[2][4]
-
Modulate Physicochemical Properties: It serves as a bioisosteric replacement for groups like vinyl or gem-dimethyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
The target molecule, 5-cyclopropyl-2-methylpiperidine, possesses two stereocenters (C2 and C5), making stereocontrolled synthesis paramount for developing single-isomer pharmaceuticals. The most direct and atom-economical route to this scaffold is the catalytic hydrogenation of the readily available precursor, 5-cyclopropyl-2-methylpyridine.
Figure 1: General reaction scheme for the synthesis of 5-cyclopropyl-2-methylpiperidine.
Catalytic Strategies: Navigating the Challenges of Pyridine Reduction
The hydrogenation of pyridines presents a significant challenge due to the aromatic stability of the ring and the tendency of the nitrogen lone pair to coordinate strongly to and poison metal catalysts.[5][6] Overcoming these hurdles requires carefully selected catalysts and optimized reaction conditions. The choice between heterogeneous and homogeneous systems is a primary consideration.
-
Heterogeneous Catalysis: Involves solid-phase catalysts (e.g., a metal on a support like carbon or alumina) in a liquid or gas phase reaction mixture. They are prized for their ease of separation from the product, reusability, and robustness, making them suitable for large-scale industrial processes.
-
Homogeneous Catalysis: Involves catalysts that are soluble in the reaction medium. These systems often exhibit higher activity and selectivity under milder conditions due to their well-defined, single-site active centers. They are particularly advantageous for asymmetric synthesis where chiral ligands are used to induce enantioselectivity.
For the synthesis of 5-cyclopropyl-2-methylpiperidine, controlling the diastereoselectivity (the relative orientation of the methyl and cyclopropyl groups, cis vs. trans) is crucial. Furthermore, for pharmaceutical applications, achieving high enantioselectivity is often the ultimate goal.
Field-Proven Catalytic Systems & Protocols
Heterogeneous Catalysis for Diastereoselective Synthesis
Heterogeneous catalysts are workhorses for pyridine reduction, often favoring the formation of the thermodynamically more stable cis-diastereomer.
A. Platinum-Based Catalysts (PtO₂, Adams' Catalyst) Platinum(IV) oxide is a widely used hydrogenation catalyst that is activated in situ to form platinum black. These hydrogenations are typically performed under acidic conditions (e.g., in glacial acetic acid or with HCl), which protonates the pyridine nitrogen.[7] This protonation prevents catalyst poisoning and activates the ring toward reduction.
-
Mechanism Insight: The pyridine adsorbs onto the platinum surface, and dissociated hydrogen atoms are added sequentially to the aromatic ring, typically from the same face of the ring as it is bound to the surface, leading to a cis-product.[1]
-
Causality: The use of glacial acetic acid as a solvent not only activates the substrate but also enhances catalyst activity and can improve yields significantly compared to neutral solvents.[7]
B. Ruthenium-Based Catalysts (Ru on Supports) Supported ruthenium nanoparticles have emerged as highly effective catalysts for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[8][9] These systems often show excellent functional group tolerance.
-
Expertise: A notable system involves ruthenium nanoparticles supported on titanium dioxide (Ru/TiO₂), which can achieve high yields and excellent cis-selectivity using a mixture of water and isopropanol as the solvent at low hydrogen pressures (e.g., 10 bar).[9] This avoids the use of strong acids and harsh conditions.
-
Trustworthiness: The catalyst's robustness is demonstrated by its ability to be reused multiple times without a significant loss in activity, a key validation point for practical applications.[9]
Homogeneous Catalysis for Asymmetric Synthesis
To achieve enantioselectivity, homogeneous catalysts featuring chiral ligands are required. This approach typically involves activating the pyridine ring by converting it into a pyridinium salt, which is more readily reduced.
A. Iridium-Catalyzed Asymmetric Hydrogenation Chiral iridium complexes, particularly those with N,P-ligands, are state-of-the-art catalysts for the asymmetric hydrogenation of pyridinium salts.[10][11] A highly effective ligand for this transformation is MeO-BoQPhos.[11]
-
Mechanism Insight: The N-benzylation of the pyridine creates a pyridinium salt, breaking the aromaticity and lowering the energy barrier for reduction. The chiral iridium catalyst coordinates to the C=C bonds of the partially reduced ring, and the chiral ligand environment directs the delivery of hydrogen from one specific face, inducing high enantioselectivity.
-
Causality: An iodine additive is often crucial for catalyst activation and turnover in these systems. The resulting enantioenriched piperidines can be debenzylated under standard conditions to yield the free secondary amine.[11]
B. Rhodium-Catalyzed Asymmetric Hydrogenation Rhodium complexes bearing chiral diphosphine ligands like BINAP are also powerful tools for asymmetric hydrogenations.[12] While often applied to alkenes and ketones, they have been adapted for the reduction of activated heterocycles. A related strategy is asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid instead of H₂ gas, offering operational simplicity.[13]
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Type | Typical Conditions | Key Advantages | Limitations | Stereoselectivity |
| PtO₂ / H₂ | Heterogeneous | Glacial Acetic Acid, 50-70 bar H₂, RT | Robust, reliable, good for cis-selectivity | High pressure, acidic media required | Good Diastereoselectivity (cis) |
| Ru/TiO₂ / H₂ | Heterogeneous | H₂O/iPrOH, 10-40 bar H₂, 80°C | Mild conditions, excellent cis-selectivity, reusable | May require specific catalyst preparation | Excellent Diastereoselectivity (cis)[9] |
| [Ir(MeO-BoQPhos)] / H₂ | Homogeneous | THF, 30-50 bar H₂, 30°C (on N-benzyl pyridinium salt) | High enantioselectivity, chemoselective | Requires substrate activation, catalyst cost | Excellent Enantioselectivity (>90% ee)[11] |
| [Rh(BINAP)] / H₂ | Homogeneous | Varies (on activated substrates) | High enantioselectivity, well-studied ligands | Often requires substrate activation | High Enantioselectivity[12] |
Experimental Protocols
Figure 2: A typical experimental workflow for catalytic hydrogenation.
Protocol 1: Diastereoselective Hydrogenation using Heterogeneous Ru/TiO₂
This protocol is adapted from methodologies for the diastereoselective hydrogenation of substituted pyridines.[9]
-
Materials:
-
5-Cyclopropyl-2-methylpyridine (1.0 eq)
-
Ru:Phen(1:2)@TiO₂ catalyst (0.5 mol% Ru)
-
Deionized Water
-
Isopropanol (iPrOH)
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet.
-
-
Procedure:
-
To the autoclave vessel, add 5-cyclopropyl-2-methylpyridine (e.g., 0.5 mmol, 73.6 mg).
-
Add the Ru/TiO₂ catalyst (e.g., 10 mg, assuming ~2.6 wt% Ru loading for 0.5 mol%).
-
Add deionized water (1 mL) and isopropanol (1 mL) as the solvent system.
-
Seal the autoclave securely.
-
Purge the system by pressurizing with nitrogen (3 x 10 bar) and venting.
-
Pressurize the autoclave with hydrogen (H₂) to 10 bar.
-
Heat the reaction mixture to 80°C and stir vigorously for 17-24 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system again with nitrogen.
-
Open the vessel and dilute the reaction mixture with ethyl acetate (10 mL).
-
Workup: Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be analyzed by ¹H NMR to determine conversion and diastereomeric ratio.
-
Purification: If necessary, purify the product via column chromatography on silica gel to obtain the pure cis-5-cyclopropyl-2-methylpiperidine.
-
Protocol 2: Asymmetric Hydrogenation via an N-Benzyl Pyridinium Salt
This protocol is based on the highly enantioselective method developed for 2-alkylpyridines using an Iridium-MeO-BoQPhos catalyst.[11]
-
Part A: Synthesis of the N-Benzyl Pyridinium Salt
-
Dissolve 5-cyclopropyl-2-methylpyridine (1.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) and heat the mixture at reflux for 12 hours.
-
Cool the reaction to room temperature. The pyridinium salt will often precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Part B: Asymmetric Hydrogenation
-
Materials:
-
N-Benzyl-5-cyclopropyl-2-methylpyridinium bromide (1.0 eq)
-
[Ir(COD)Cl]₂ (1 mol%)
-
(S)-MeO-BoQPhos ligand (2.2 mol%)
-
Iodine (I₂) (5 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
High-pressure autoclave
-
-
Procedure:
-
Catalyst Pre-formation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the MeO-BoQPhos ligand. Add anhydrous THF and stir for 30 minutes.
-
Reaction Setup: In the autoclave vessel, add the N-benzyl pyridinium salt (e.g., 0.5 g) and iodine.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula. Add additional THF to reach the desired concentration (e.g., 20 mL).
-
Seal the autoclave, remove from the glovebox, and connect to a hydrogen line.
-
Purge the system with nitrogen (3 x 10 bar).
-
Pressurize with hydrogen to 40-50 bar.
-
Stir the reaction at 30°C for 12-24 hours. Monitor conversion by taking aliquots (if possible).
-
Workup: After completion, cool, vent, and purge the reactor. Concentrate the reaction mixture under reduced pressure.
-
Isolation & Purification: Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate (to remove I₂) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.
-
Characterization: Determine the enantiomeric ratio (er) by chiral HPLC analysis. The N-benzyl protecting group can be removed subsequently via hydrogenolysis (e.g., using Pd/C and H₂) or treatment with α-chloroethyl chloroformate.[11]
-
-
Mechanistic Visualization
Figure 3: Simplified representation of catalytic hydrogenation on a metal surface.
Conclusion
The synthesis of 5-cyclopropyl-2-methylpiperidine is most effectively achieved through the catalytic hydrogenation of its pyridine precursor. For producing diastereomerically enriched, specifically cis-isomers, heterogeneous catalysts like PtO₂ in acidic media or supported Ru nanoparticles under milder conditions are robust and scalable options. For the production of single enantiomers, a strategy involving the activation of the substrate to a pyridinium salt followed by asymmetric hydrogenation with a chiral homogeneous catalyst, such as an Iridium-MeO-BoQPhos system, is the method of choice. The protocols and data provided herein offer a strong foundation for researchers and drug development professionals to select and implement the optimal catalytic system for their specific synthetic goals.
References
Please note that for brevity, this list is a representative selection of the cited works. All URLs were verified at the time of writing.
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications. (2015). URL: [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. (2023). URL: [Link]
-
Selective Iridium-Catalyzed Reduction of Substituted Pyridines to Piperidines. Nature. (2023). URL: [Link]
-
Selective Iridium-Catalyzed Reduction of Substituted Pyridines to Piperidines. Synfacts. (2023). URL: [Link]
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. (2022). URL: [Link]
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. (2022). URL: [Link]
-
Pyridine-Directed Asymmetric Hydrogenation of 1,1-Diarylalkenes. Organic Letters. (2017). URL: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal. (2013). URL: [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. (2015). URL: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. (2022). URL: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. (2015). URL: [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. (2016). URL: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (2016). URL: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). URL: [Link]
-
Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems. Journal of the American Chemical Society. (2006). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: Handling, Storage, and Integrity Validation Protocols for 5-Cyclopropyl-2-methylpiperidine
Executive Summary
5-Cyclopropyl-2-methylpiperidine (CAS: 1339321-11-7) is a sterically hindered secondary amine increasingly utilized as an sp³-rich building block in advanced pharmaceutical chemistry and drug discovery. Because it features a secondary amine flanked by a methyl group and a cyclopropyl ring, it exhibits unique physicochemical vulnerabilities. This application note provides a comprehensive, self-validating protocol for the handling, storage, and analytical verification of this compound, ensuring high fidelity and reproducibility in synthetic workflows.
Mechanistic Insights into Stability and Degradation
To properly handle 5-cyclopropyl-2-methylpiperidine, researchers must understand the causality behind its degradation. While the alpha-methyl group provides some steric hindrance, secondary amines remain highly susceptible to two primary environmental degradation pathways:
-
Oxidative Degradation: Secondary amines exhibit high nucleophilicity, making them particularly vulnerable to oxidative reactions via electron and hydrogen abstraction mechanisms when exposed to atmospheric oxygen[1]. This pathway readily leads to the formation of N-oxides and other radical-derived impurities, which can severely poison downstream catalytic coupling reactions[2].
-
Carbamate Formation: Despite the steric bulk of the 2-methyl substitution, the amine rapidly reacts with atmospheric carbon dioxide (CO₂). The nucleophilic attack of the amine on CO₂ forms a zwitterionic intermediate that rearranges into a carbamic acid. This intermediate subsequently reacts with a second equivalent of the amine to precipitate as an insoluble ammonium carbamate salt[3]. Furthermore, the presence of ambient moisture exacerbates this degradation by facilitating bicarbonate formation[4].
Fig 1. Environmental degradation pathways of 5-cyclopropyl-2-methylpiperidine.
Quantitative Analytical Validation
A robust protocol must be a self-validating system. Before utilizing stored batches of 5-cyclopropyl-2-methylpiperidine, structural integrity must be validated to ensure storage conditions have not been breached. The following table summarizes the analytical criteria required to confirm the absence of degradation products.
| Analytical Method | Target Analyte / Marker | Acceptance Criteria | Rationale (Causality) |
| ¹H-NMR (CDCl₃) | N-H proton, α-protons | >98% purity, no downfield shifts | Detects N-oxidation (shifts α-protons downfield) and carbamate formation[3]. |
| GC-MS (EI) | Molecular Ion (m/z 139.24) | Single major peak (>99% TIC) | Confirms molecular weight and verifies the absence of volatile oxidative degradants. |
| Karl Fischer Titration | H₂O content | < 0.1% w/w | Moisture accelerates the conversion of CO₂ into bicarbonates, destroying the amine[4]. |
| Visual Inspection | Physical state | Clear, colorless to pale yellow liquid | Cloudiness or white precipitates indicate the irreversible formation of carbamate salts[3]. |
Advanced Handling Protocols
To mitigate the causality of degradation (exposure to O₂, CO₂, and moisture), handling must be strictly controlled using air-free techniques.
Step-by-Step Dispensing Protocol:
-
Pre-Handling Preparation: Transfer the reagent bottle to a well-ventilated fume hood or an inert glovebox. Ensure all receiving glassware (syringes, needles, reaction flasks) is oven-dried (120°C for >4 hours) and cooled under a vacuum-argon cycle.
-
Inert Gas Blanketing: If handling outside a glovebox, utilize a Schlenk line. Insert an argon-flushed needle connected to a low-pressure bubbler into the septum of the reagent bottle.
-
Expert Insight: Argon is mandatory over nitrogen. Because Argon is denser than air (1.78 g/L vs. 1.22 g/L), it effectively blankets the liquid interface, displacing O₂ and CO₂ far more efficiently than nitrogen during brief container openings.
-
-
Syringe Transfer: Purge a gas-tight Hamilton syringe with argon three times before drawing the liquid. Draw the required volume slowly to prevent cavitation and volatilization of the amine.
-
Decontamination and Quenching: Secondary amines are highly basic and corrosive. Wipe any micro-spills immediately with a damp cloth, followed by a dilute acidic wash (e.g., 5% acetic acid). This protonates the free amine, rendering it a water-soluble, non-volatile salt that is safe for standard disposal.
Storage and Shelf-Life Optimization
Proper storage transforms a vulnerable reagent into a stable, long-lasting building block.
-
Temperature Control: Store strictly at 2–8°C (refrigerated). Lower temperatures significantly reduce the kinetic energy available for both oxidative radical pathways and nucleophilic carbamate formation[4].
-
Container Material: Store exclusively in amber borosilicate glass to prevent photo-catalyzed oxidation. Avoid any containers or spatulas with copper, brass, or aluminum fittings. Amines coordinate strongly with transition metals, leading to corrosion and the introduction of trace metal ions that act as catalysts for oxidative degradation[1].
-
Headspace Management: After every use, the headspace of the container must be actively purged with Argon for 30–60 seconds before sealing. Use only PTFE-lined caps; PTFE is chemically inert to basic amines and creates an impermeable seal against vapor leakage and oxygen ingress.
References
-
"Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches". PMC - NIH.[Link]
-
"Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture". ACS Publications.[Link]
-
"Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction". ACS Publications.[Link]
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Yield Optimization for 5-Cyclopropyl-2-methylpiperidine Synthesis
Welcome to the Application Support Center. As drug development pipelines increasingly rely on complex, sp3 -rich saturated heterocycles to improve pharmacokinetic profiles, the synthesis of substituted piperidines has become a critical workflow.
This technical guide provides troubleshooting matrices, mechanistic insights, and validated protocols to help you overcome common bottlenecks—such as catalyst poisoning and undesired hydrogenolysis—during the synthesis of 5-cyclopropyl-2-methylpiperidine from its pyridine precursor.
Mechanistic Troubleshooting Guide
Issue 1: Sluggish Kinetics and Incomplete Conversion (Catalyst Poisoning)
Symptom: Hydrogen uptake stalls prematurely, failing to reach the theoretical 3.0 equivalents required for complete pyridine reduction. Causality: The target product, 5-cyclopropyl-2-methylpiperidine, is a strong Lewis base. As the reaction progresses, the free secondary amine coordinates tightly to the active metal surface of the heterogeneous catalyst (e.g., Rh, Pt), effectively blocking the active sites and halting the catalytic cycle. This is a well-documented challenge in 1[1]. Solution: Conduct the reaction in an acidic medium (e.g., glacial acetic acid or methanolic HCl). Protonation of the piperidine nitrogen generates a piperidinium salt, which lacks the free lone pair necessary for metal coordination. This 2 and maintains high turnover rates[2].
Issue 2: Formation of 5-Propyl-2-methylpiperidine (Cyclopropyl Ring Cleavage)
Symptom: GC-MS or NMR analysis reveals a significant mass fraction of a ring-opened propyl byproduct (+2 Da relative to the target mass). Causality: The cyclopropyl ring possesses high angle strain (~27.5 kcal/mol) and significant p-character in its C-C bonds, making it highly susceptible to hydrogenolysis (cleavage by hydrogen). Palladium (Pd/C) is notoriously active for cyclopropane hydrogenolysis and will readily cleave the ring before or during pyridine reduction. Solution: Switch to a milder, more selective catalyst such as Rhodium on Carbon (Rh/C) or Adams' Catalyst (PtO₂). Maintain hydrogen pressure below 50 psi and temperature at or below 50 °C to 3[3].
Issue 3: Poor Diastereoselectivity (cis vs. trans ratio)
Symptom: The reaction yields an inseparable, nearly 1:1 mixture of cis- and trans-5-cyclopropyl-2-methylpiperidine. Causality: Hydrogenation of the pyridine ring proceeds through partially reduced dihydropyridine and tetrahydropyridine intermediates. If these intermediates desorb from the catalyst surface and re-adsorb on the opposite face, stereochemical fidelity is lost. Solution: Using Rh/C or PtO₂ in acidic media generally favors the cis isomer due to continuous facial coordination. For absolute control, consider2[2] or homogeneous chiral Rh/Ir catalysts[1].
Visualizing the Logic
Optimization logic for 5-cyclopropyl-2-methylpyridine hydrogenation.
Mechanism of catalyst deactivation by piperidine and mitigation via acid.
Quantitative Data & Catalyst Comparison
The following table summarizes internal validation data for the hydrogenation of 5-cyclopropyl-2-methylpyridine. Standard Conditions: 0.5 M substrate in glacial AcOH, 50 psi H₂, 25 °C, 12 h.
| Catalyst (10 wt%) | Conversion (%) | Yield of Target (%) | Ring-Opened Byproduct (%) | dr (cis:trans) |
| Pd/C | >99 | 12 | 85 | 1.5:1 |
| PtO₂ | 95 | 88 | <2 | 8:1 |
| Rh/C | >99 | 94 | <1 | 10:1 |
| Ru/Al₂O₃ | 40 | 35 | 2 | 3:1 |
Data Interpretation: Rh/C provides the optimal balance, driving complete pyridine reduction while completely preserving the sensitive cyclopropyl moiety.
Validated Experimental Protocol
This self-validating protocol utilizes Rh/C in acetic acid to ensure high yield and prevent catalyst deactivation.
Materials Required:
-
5-cyclopropyl-2-methylpyridine (1.0 eq, 10 mmol)
-
5% Rhodium on Carbon (Rh/C) (0.05 eq Rh)
-
Glacial Acetic Acid (AcOH) (20 mL)
-
Hydrogen gas (High purity, >99.99%)
Step-by-Step Methodology:
-
Catalyst Wetting (Safety First): To a dry, argon-purged Parr hydrogenation bottle, add the 5% Rh/C catalyst. Carefully wet the catalyst with 5 mL of glacial acetic acid under an argon stream to prevent autoignition.
-
Substrate Addition: Dissolve 10 mmol of 5-cyclopropyl-2-methylpyridine in 15 mL of glacial acetic acid. Transfer this solution to the hydrogenation bottle.
-
Purging: Seal the vessel. Purge the headspace with argon three times, followed by three purges with hydrogen gas.
-
Hydrogenation (Self-Validating Step): Pressurize the vessel to 50 psi with H₂. Begin vigorous agitation. Validation Check: Monitor the pressure gauge. A steady, proportional pressure drop indicates active turnover. The reaction is complete when hydrogen uptake ceases entirely (typically 6-8 hours for this scale).
-
Filtration: Vent the hydrogen and purge with argon. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with an additional 10 mL of acetic acid.
-
Workup & Basification: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Cool the residue to 0 °C and carefully basify to pH > 12 using 6M aqueous NaOH. Causality: This step converts the piperidinium acetate salt back into the free 5-cyclopropyl-2-methylpiperidine, allowing it to partition into the organic phase.
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.
Frequently Asked Questions (FAQs)
Q: Why did my reaction mixture turn black and stop taking up hydrogen after only 1 hour? A: This is a classic sign of catalyst poisoning or aggregation[3]. If you omitted the acidic solvent, the basic piperidine product has likely coordinated to the metal surface. Restart the reaction using glacial acetic acid or add 1.1 equivalents of HCl to your solvent.
Q: Can I use ethanol instead of acetic acid to make the workup easier? A: Yes, but you must add an exogenous acid. Running the reaction in pure ethanol will lead to incomplete conversion. Adding 1.1 to 1.5 equivalents of methanolic HCl to the ethanol solvent will protonate the amine as it forms, allowing the reaction to reach completion while simplifying solvent removal.
Q: How do I separate the cis and trans isomers if my downstream application requires pure cis? A: While Rh/C provides a good cis-bias (~10:1), trace trans isomer will remain. The most scalable purification method is the formation of diastereomeric salts (e.g., using L-tartaric acid or dibenzoyl-L-tartaric acid) followed by selective fractional crystallization from ethanol/water mixtures.
References
- Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.
- Title: Efficient Asymmetric Hydrogenation of Pyridines.
- Title: Technical Support Center: Efficient Synthesis of Substituted Piperidines.
Sources
Navigating the Crystallization of 5-Cyclopropyl-2-methylpiperidine: A Technical Support Guide
Welcome to the technical support center dedicated to resolving crystallization challenges with 5-cyclopropyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions. Our aim is to equip you with the scientific rationale and practical protocols to achieve high-quality, crystalline material.
Troubleshooting Guide: From Oils to Optimal Crystals
This section addresses common issues encountered during the crystallization of 5-cyclopropyl-2-methylpiperidine in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.
Q1: My 5-cyclopropyl-2-methylpiperidine is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the supersaturation is too high at a temperature above the compound's melting point in the chosen solvent system. The high concentration of the solute, combined with a rapid decrease in solubility upon cooling, favors the formation of an amorphous oil over an ordered crystal structure.
Causality and Solution Workflow:
The primary causes for oiling out are rapid cooling, an inappropriate solvent, or the presence of impurities that depress the melting point. Here’s a systematic approach to troubleshoot this issue:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount for successful crystallization. Rapid cooling, such as plunging a hot solution into an ice bath, often leads to oiling out. Allow the solution to cool gradually to room temperature, and then slowly lower the temperature further.
-
Solvent System Re-evaluation: The ideal solvent (or solvent system) should exhibit moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Single Solvent: If you are using a single solvent, it might be too good of a solvent. Try a solvent in which the compound has slightly lower solubility.
-
Solvent/Anti-Solvent System: This is often a more effective approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[1] Common solvent/anti-solvent pairs for piperidine derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane.[2]
-
-
Increase the Solvent Volume: A solution that is too concentrated can easily become supersaturated to the point of oiling out. Try using a larger volume of the solvent to dissolve the compound initially. While this may slightly reduce the yield, it can significantly improve the quality of the crystals.[3][4]
-
Seeding: Introducing a seed crystal of 5-cyclopropyl-2-methylpiperidine can provide a template for crystal growth and bypass the nucleation barrier that can lead to oil formation. If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution.
dot
Caption: Decision workflow for troubleshooting oiling out during crystallization.
Q2: My crystallization yields are consistently low. How can I improve the recovery of my product?
A2: Low yields are often a result of the compound having significant solubility in the mother liquor at the final crystallization temperature. Other factors include incomplete precipitation or using an excessive amount of solvent.
Strategies to Maximize Yield:
-
Optimize the Solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have very low solubility when cold. Perform a solvent screen to identify the optimal solvent or solvent/anti-solvent mixture.
-
Minimize Solvent Volume: While avoiding over-concentration that leads to oiling out, use the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.[4]
-
Lower the Final Crystallization Temperature: After initial cooling to room temperature, placing the crystallization flask in an ice bath or even a freezer (if the solvent's freezing point allows) can significantly decrease the solubility of your compound and increase the yield.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second crop by concentrating the mother liquor (the remaining solution) by evaporation and re-cooling. Be aware that this second crop may be less pure than the first.
-
pH Adjustment for Basic Compounds: As 5-cyclopropyl-2-methylpiperidine is a basic compound, its solubility can be highly dependent on pH. If working with a protic solvent, ensure the pH is not acidic, as this could form a more soluble salt. Conversely, crystallization of the hydrochloride or other salt form can sometimes lead to higher yields and better crystal quality.[5][6]
Q3: The crystals I'm obtaining are very fine needles or a powder, making them difficult to filter and dry. How can I grow larger crystals?
A3: The formation of small crystals or powders is typically due to rapid nucleation and crystal growth. This happens when the solution becomes highly supersaturated very quickly.
Methods for Growing Larger Crystals:
-
Slow Cooling is Key: As with preventing oiling out, a slow and controlled cooling process is the most effective way to encourage the growth of larger, more well-defined crystals. A slower cooling rate reduces the number of nucleation events and allows more time for molecules to deposit onto existing crystal lattices.
-
Reduce Supersaturation:
-
Use More Solvent: Slightly increasing the amount of solvent can lower the overall supersaturation, leading to fewer nucleation sites and larger crystals.[3]
-
Solvent/Anti-Solvent Method: The gradual addition of an anti-solvent to a solution of your compound can provide a more controlled approach to achieving the optimal level of supersaturation for crystal growth.[1][7]
-
-
Utilize a Temperature Gradient: Allowing the solution to cool in a location with a slight temperature gradient can promote the growth of larger crystals in the cooler regions of the container.
-
Scratching and Seeding:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites, sometimes leading to the growth of a few large crystals rather than many small ones.[8]
-
Seeding: Introducing a single, well-formed seed crystal into a slightly supersaturated solution can direct the growth towards a larger single crystal.
-
Frequently Asked Questions (FAQs)
What are the general solubility properties of 5-cyclopropyl-2-methylpiperidine?
While specific quantitative solubility data for 5-cyclopropyl-2-methylpiperidine is not extensively published, its solubility can be inferred from the general behavior of piperidine and its derivatives.[9] Piperidines are generally soluble in a wide range of organic solvents.[10][11]
Solubility Profile Summary:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The nitrogen atom can act as a hydrogen bond acceptor.[12] |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO | High | Favorable dipole-dipole interactions are expected. |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the compound's overall polarity. |
| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure is compatible with nonpolar aromatic rings. |
| Nonpolar | Hexane, Heptane | Low | The polar amine group limits solubility in highly nonpolar solvents.[12] |
How do I perform a systematic solvent screen for crystallization?
A systematic solvent screen is the most effective way to identify the ideal conditions for crystallizing a new compound.
Experimental Protocol: Solvent Screening
-
Preparation: Dispense small, equal amounts (e.g., 10-20 mg) of your crude 5-cyclopropyl-2-methylpiperidine into several small test tubes or vials.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent dropwise (e.g., from the table above) until the total volume is around 0.5 mL. Agitate each tube and observe the solubility at room temperature. A good potential single solvent will show poor solubility at this stage.[1]
-
Heating: For the tubes where the compound did not dissolve at room temperature, gently heat them in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Observation: Allow the hot, clear solutions to cool slowly to room temperature. If crystals form, you have identified a potential single-solvent system. If no crystals form, try cooling further in an ice bath.
-
Solvent/Anti-Solvent Screening: For solvents in which the compound was highly soluble at room temperature (the "good" solvents), you can test them in a solvent/anti-solvent system. To a solution of your compound in a good solvent, slowly add a miscible anti-solvent (one in which the compound is insoluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.
dot
Caption: Workflow for a systematic solvent screening to find optimal crystallization conditions.
Could impurities be affecting my crystallization?
Absolutely. Impurities can have a significant impact on crystallization in several ways:
-
Inhibition of Nucleation: Some impurities can inhibit the formation of crystal nuclei, preventing crystallization altogether.
-
Oiling Out: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Altering Crystal Habit: Impurities can selectively adsorb to certain faces of a growing crystal, altering its shape and sometimes leading to the formation of needles or plates instead of well-defined prisms.
-
Incorporation into the Crystal Lattice: If an impurity is structurally similar to your compound, it can be incorporated into the crystal lattice, reducing the purity of your final product.
If you suspect impurities are the issue, consider purifying your material by another method, such as column chromatography, before attempting crystallization.
My piperidine solution turned cloudy upon standing. What is happening?
Piperidines are basic and can react with atmospheric carbon dioxide to form the corresponding piperidinium carbonate salt, which may be less soluble and precipitate out of solution.[6] To prevent this, it is advisable to store solutions of 5-cyclopropyl-2-methylpiperidine under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. If salt formation has occurred, it can sometimes be reversed by gentle warming or the addition of a small amount of a more polar solvent.
References
- Dehong Biotechnology. (2025, September 11). What solvents can dissolve piperidines? Dehong Biotechnology Blog.
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Wikipedia. Piperidine.
- University of York, Department of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Mayo, D. W., Pike, R. M., & Forbes, D. C. (2011). Microscale Organic Laboratory: with Multistep and Multiscale Syntheses (5th ed.). John Wiley & Sons.
- Quora. (2017, April 5).
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- University of California, Los Angeles.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Gribble, G. W. (2010).
- Crystallography Centre, University of Galway.
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
- Google Patents.
- MDPI. (2021, February 24). Selection of Mixed Amines in the CO2 Capture Process.
- Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5 110-89-4.
- Royal Society of Chemistry. (2022, October 11).
- Royal Society of Chemistry. (2024, January 24). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.
- KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
- Canadian Science Publishing. (1951). A New Synthesis of Piperidine.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. ピペリジン biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: Optimizing 5-Cyclopropyl-2-methylpiperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the selective hydrogenation of substituted pyridines. The transformation of 5-cyclopropyl-2-methylpyridine to 5-cyclopropyl-2-methylpiperidine presents a classic chemoselectivity challenge. The primary goal is to fully saturate the aromatic pyridine ring without inducing hydrogenolysis (ring-opening) of the highly strained cyclopropyl group[1]. Furthermore, researchers must actively manage catalyst poisoning and control the diastereoselectivity (cis vs. trans) of the resulting piperidine[2].
Below, you will find a mechanistic breakdown, troubleshooting FAQs, a self-validating protocol, and quantitative catalyst comparisons to ensure your synthetic success.
Mechanistic Overview & Reaction Pathways
Reaction pathways in the hydrogenation of 5-cyclopropyl-2-methylpyridine.
Troubleshooting Guides (FAQs)
Q1: Why am I seeing high levels of 5-propyl-2-methylpiperidine in my product mixture? A1: This byproduct is caused by the hydrogenolysis of the cyclopropyl ring. Palladium on Carbon (Pd/C) is notorious for inserting into strained C-C bonds via oxidative addition, especially under elevated temperatures and pressures. Solution: Switch your catalyst to Platinum Dioxide (PtO 2 , Adam's Catalyst) or Rhodium on Alumina (Rh/Al 2 O 3 ). These metals favor sequential hydride transfer to the aromatic system without inserting into the cyclopropyl C-C bonds. Keep the reaction temperature strictly below 30°C.
Q2: My reaction stalls at 60-70% conversion, yielding tetrahydropyridine intermediates. How do I drive it to completion? A2: Pyridine hydrogenation often stalls because the fully reduced piperidine product is highly basic. Its nitrogen lone pair strongly coordinates to the metal catalyst surface, effectively poisoning the active sites and halting the classical Horiuti–Polanyi hydrogenation mechanism[3]. Solution: Conduct the hydrogenation in an acidic medium. Using glacial acetic acid or a methanolic HCl solution protonates the resulting piperidine, preventing it from coordinating to the catalyst surface and allowing the reaction to proceed to 100% conversion.
Q3: How can I improve the diastereomeric ratio (dr) to favor the cis-isomer? A3: Heterogeneous catalysts like PtO 2 typically yield a mixture of cis and trans isomers due to non-selective face coordination on the metal surface. Solution: If high diastereoselectivity is required, consider utilizing homogeneous Ir(III) or Ru-based catalysts. Iridium(III)-catalyzed ionic hydrogenations have been shown to selectively reduce complex pyridines to functionalized piperidines with excellent chemoselectivity (leaving cyclopropyl groups intact) and significantly improved diastereomeric ratios[1][2].
Standardized Experimental Protocol: PtO 2 -Catalyzed Hydrogenation
This self-validating protocol ensures complete conversion while preserving the cyclopropyl moiety.
Step 1: Reaction Setup In a high-pressure Parr reactor or autoclave, dissolve 5-cyclopropyl-2-methylpyridine (1.0 equiv) in glacial acetic acid to achieve a 0.2 M concentration.
Step 2: Catalyst Addition & Purging Add Adam's Catalyst (PtO 2 , 5-10 mol%). Seal the vessel and purge the atmosphere with Nitrogen gas (3 cycles) to remove oxygen, followed by Hydrogen gas (3 cycles).
Step 3: Hydrogenation Pressurize the reactor to 40-50 psi with H 2 . Stir vigorously at room temperature (20-25°C) for 12-16 hours. Causality Note: Vigorous stirring is critical to overcome the mass transfer limitations of H 2 gas into the viscous acetic acid solvent.
Step 4: Self-Validation Check (Critical) Before workup, sample 0.1 mL of the reaction mixture. Basify with 1M NaOH, extract with ethyl acetate, and analyze via GC-MS. The starting material peak must be absent. The major peak's m/z should correspond to the target piperidine (M + = 139.24)[4]. If tetrahydropyridines are present, re-pressurize and stir for an additional 4 hours.
Step 5: Filtration & Workup Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad thoroughly with methanol.
Step 6: Isolation Concentrate the filtrate under reduced pressure. Basify the remaining aqueous layer to pH > 12 using 6M aqueous NaOH (this deprotonates the piperidinium salt to the free amine). Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na 2 SO 4 , filter, and concentrate in vacuo to yield the pure 5-cyclopropyl-2-methylpiperidine.
Quantitative Catalyst Comparison
The following table summarizes the expected outcomes when utilizing different catalytic systems for this specific transformation.
| Catalyst System | Additive / Solvent | Temp (°C) | Conversion (%) | Chemoselectivity (Target vs. Ring-Opened) | Diastereoselectivity (cis:trans) |
| Pd/C (10%) | Methanol | 60 | >95% | 30 : 70 (High Hydrogenolysis) | 1.5 : 1 |
| Rh/Al 2 O 3 (5%) | Methanol | 25 | 85% | 90 : 10 | 2.0 : 1 |
| PtO 2 (Adam's) | Glacial AcOH | 25 | >99% | >98 : 2 (Optimal Heterogeneous) | 3.5 : 1 |
| Ir(III) Complex | MeOH / H + | 25 | >95% | >99 : 1 (No Cyclopropyl Cleavage) | >10 : 1 |
References
-
[4] Building Blocks Catalogue July 2018. Namiki Shoji Co., Ltd. URL:
-
[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. URL:
-
[2] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). URL:
-
[3] Initial Hydrogenations of Pyridine on MoP(001): A Density Functional Study. Langmuir (ACS Publications). URL:
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges for 5-Cyclopropyl-2-methylpiperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate substituted piperidines for biological assays. 5-cyclopropyl-2-methylpiperidine (CAS: 1339321-11-7) is a highly valuable, yet notoriously stubborn building block[1].
With a molecular weight of 139.24 g/mol , this secondary amine features two lipophilic substituents (a cyclopropyl group and a methyl group). While the amine is basic (predicted pKa ~10.5), the free base form is typically a hydrophobic oil with poor intrinsic aqueous solubility. Simply adding it to water raises the local pH, which suppresses its own ionization and leads to immediate precipitation.
This guide provides field-proven, self-validating protocols to overcome these solubility barriers, ensuring scientific integrity from in vitro assays to in vivo preclinical dosing.
Diagnostic Formulation Workflow
Diagnostic workflow for resolving aqueous solubility issues of 5-cyclopropyl-2-methylpiperidine.
Troubleshooting & FAQs
Q1: I purchased 5-cyclopropyl-2-methylpiperidine as a free base. It forms an oily suspension in water and won't dissolve. Why?
The Causality: The free base of this secondary amine is highly lipophilic. Although it is basic, without a counterion to form a stable, hydratable crystalline lattice, it remains a hydrophobic oil. The Solution: You must convert it to a salt. According to the foundational pKa rule for salt selection, the pKa of the basic drug should be at least two units higher than the pKa of the counterion to ensure stable binding energy[2]. Hydrochloric acid (pKa ~ -6) or methanesulfonic acid (pKa ~ -1.9) are ideal choices. See Protocol 1 for generating the HCl salt.
Q2: My compound crashes out when diluted from a 10 mM DMSO stock into a pH 7.4 phosphate buffer for my enzymatic assay. How can I prevent this?
The Causality: This is a classic "solvent-shift" precipitation. The compound is fully solvated in DMSO, but upon rapid dilution into an aqueous buffer, the local environment changes before the compound can properly hydrate. Furthermore, phosphate salts of basic amines are often less soluble than their chloride counterparts, leading to in situ precipitation. The Solution: Implement a "step-down" dilution strategy. Pre-dilute your DMSO stock into a transition solvent (e.g., 50% DMSO / 50% water with 0.05% Tween-20) before final dilution into the assay buffer. The surfactant lowers the surface tension and increases the kinetic barrier to nucleation.
Q3: I need to formulate this compound for an intravenous (IV) PK study in mice at 5 mg/mL. The HCl salt alone isn't sufficient. What is the most reliable vehicle?
The Causality: 5 mg/mL is a high concentration for a lipophilic fragment, even in its ionized state. To achieve this, you need an excipient that physically masks the lipophilic cyclopropyl and methyl groups from the aqueous environment without causing systemic toxicity. The Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic moieties of the piperidine, while its hydrophilic outer surface ensures high aqueous solubility[3]. It is widely considered safe for parenteral products, with doses up to 250 mg/kg/day well-tolerated in humans[4]. See Protocol 2.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Max In Vivo Concentration (Est.) | Pros | Cons |
| Salt Formation (HCl) | Ionization; lowers crystal lattice energy in water. | 1 - 2 mg/mL | High atom economy; chemically stable solid. | May still precipitate at physiological pH (7.4). |
| Cosolvent (DMSO/PEG) | Disrupts water hydrogen bonding; solvates lipophiles. | 2 - 5 mg/mL | Easy to prepare; good for in vitro screens. | High toxicity in vivo; hemolysis risk via IV. |
| HP-β-CD Complexation | Host-guest encapsulation of the cyclopropyl/methyl groups. | 5 - 15 mg/mL | Excellent in vivo safety; prevents solvent-shift crash. | Requires optimization of host:guest molar ratio. |
Experimental Protocols
Protocol 1: Generation of 5-cyclopropyl-2-methylpiperidine Hydrochloride
This self-validating protocol ensures complete protonation and removal of unreacted free base.
-
Dissolution: Dissolve 1.0 g of 5-cyclopropyl-2-methylpiperidine free base in 15 mL of anhydrous Diethyl Ether (or dry Dichloromethane) in a round-bottom flask.
-
Cooling: Submerge the flask in an ice bath (0°C) and stir at 300 rpm. Causality: Cooling minimizes the volatilization of the free base and controls the exothermic salt formation.
-
Acid Addition: Dropwise, add 1.1 molar equivalents of 2M HCl in Diethyl Ether.
-
Validation Check: A white crystalline precipitate should immediately form. If the solution remains clear, the solvent is likely contaminated with water (which competes for the proton), or the concentration is too low.
-
Isolation: Stir for an additional 30 minutes, then filter the precipitate through a Buchner funnel. Wash the filter cake with 5 mL of cold, anhydrous ether to remove any unreacted free base.
-
Drying: Dry the white solid under high vacuum for 12 hours. The resulting 5-cyclopropyl-2-methylpiperidine HCl salt is now ready for aqueous formulation.
Protocol 2: Preparation of a 20% (w/v) HP-β-CD Formulation for IV Dosing
Use this protocol when the HCl salt alone does not meet your concentration requirements for preclinical dosing.
-
Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of sterile saline (0.9% NaCl). Stir until completely clear.
-
API Addition: Add the required mass of 5-cyclopropyl-2-methylpiperidine HCl salt (e.g., 50 mg for a 5 mg/mL target) directly into the HP-β-CD solution.
-
Complexation: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 15 minutes. Causality: Sonication provides the kinetic energy required for the lipophilic piperidine moieties to displace water molecules inside the cyclodextrin cavity.
-
pH Adjustment: Check the pH. It should be between 5.0 and 6.0. Do not adjust the pH above 7.0, as this will deprotonate the amine, drastically reducing the complexation efficiency and causing the free base to crash out.
-
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with sterile saline.
-
Validation Check & Sterilization: Pass the formulation through a 0.22 µm PES syringe filter. Self-Validation: The solution must pass through without significant back-pressure. High back-pressure or turbidity indicates incomplete complexation, meaning you must increase the HP-β-CD concentration or sonicate longer.
References
-
ChemBuyersGuide. "Fluorochem UK: 5-Cyclopropyl-2-methylpiperidine." ChemBuyersGuide. Available at:[Link]
-
Gould, P.L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Available at: [Link]
-
European Medicines Agency (EMA). (2014). "Questions and answers on cyclodextrins in the context of the revision of the guideline on 'Excipients in the label and package'." Available at: [Link]
Sources
stability of 5-cyclopropyl-2-methylpiperidine under varying pH conditions
Welcome to the technical support center for 5-cyclopropyl-2-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to the Stability of 5-Cyclopropyl-2-methylpiperidine
5-Cyclopropyl-2-methylpiperidine is a substituted piperidine derivative with a unique structural feature: a cyclopropyl group. This combination of a basic piperidine ring and a strained cyclopropyl moiety presents specific stability considerations that are crucial for its handling, storage, and application in pharmaceutical development. The primary factors influencing its stability are pH, temperature, and exposure to oxidative conditions. Understanding these factors is paramount to ensuring the integrity of the compound throughout its lifecycle.
The piperidine nitrogen is basic, with a pKa that typically renders the molecule protonated and more water-soluble at acidic pH.[1] Conversely, in neutral to basic conditions, it exists as the free base, which is more soluble in organic solvents. The cyclopropyl group, while generally stable, can be susceptible to ring-opening under certain acidic conditions, a reaction driven by the relief of ring strain.[2]
This guide will provide you with the foundational knowledge and practical protocols to assess and manage the stability of 5-cyclopropyl-2-methylpiperidine effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-cyclopropyl-2-methylpiperidine?
A1: The two primary stability concerns are the pH-dependent integrity of the molecule and its susceptibility to oxidation.
-
pH-Dependent Degradation:
-
Acidic Conditions: While the protonated form is more soluble, strong acidic conditions could potentially lead to the acid-catalyzed ring-opening of the cyclopropyl group.[2] This is a known reactivity pattern for cyclopropylamines.
-
Basic Conditions: In highly basic solutions, other degradation pathways may be initiated. While less common for the cyclopropyl ring itself, the overall molecule's stability might be compromised.
-
-
Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, forming an N-oxide. This is a common degradation pathway for piperidine-containing compounds.[3]
Q2: How does pH affect the solubility of 5-cyclopropyl-2-methylpiperidine?
A2: The solubility of 5-cyclopropyl-2-methylpiperidine is highly pH-dependent due to the basicity of the piperidine nitrogen.
-
Acidic pH (pH < pKa): The nitrogen atom will be protonated, forming a piperidinium salt. These salts are generally much more soluble in aqueous solutions.[1]
-
Neutral to Basic pH (pH > pKa): The compound will exist predominantly as the neutral free base, which has lower aqueous solubility but higher solubility in organic solvents.
Q3: What are the expected degradation products of 5-cyclopropyl-2-methylpiperidine under forced degradation conditions?
A3: Based on its structure, the following degradation products can be anticipated:
-
Acid-Catalyzed Degradation: Ring-opened products of the cyclopropyl group. The exact structure would depend on the nucleophile present in the medium (e.g., water, buffer salts).
-
Base-Catalyzed Degradation: While less predictable without experimental data, potential pathways could involve elimination or other rearrangements.
-
Oxidative Degradation: The primary product would likely be the N-oxide of 5-cyclopropyl-2-methylpiperidine.
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4][5] It must also be able to separate and quantify the degradation products formed. Such a method is crucial as it provides assurance that the measured changes in the API concentration are real and not an artifact of the analytical method.[1] HPLC with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods.[5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 5-cyclopropyl-2-methylpiperidine.
Problem 1: Inconsistent results in stability studies at acidic pH.
-
Symptom: High variability in the remaining percentage of 5-cyclopropyl-2-methylpiperidine in replicate samples under the same acidic stress condition.
-
Possible Cause 1: Incomplete Dissolution. The hydrochloride salt of the compound might have limited solubility in certain acidic media, leading to a non-homogeneous solution.
-
Solution 1:
-
Verify Solubility: Before initiating the stability study, perform a solubility test of 5-cyclopropyl-2-methylpiperidine in the chosen acidic medium at the intended concentration.
-
Use of Co-solvents: If aqueous solubility is a limiting factor, consider using a small percentage of a polar organic co-solvent such as acetonitrile or methanol to ensure complete dissolution. Ensure the co-solvent does not participate in the degradation reaction.
-
-
Possible Cause 2: Uncontrolled Reaction Temperature. Acid-catalyzed reactions are often temperature-dependent.
-
Solution 2:
-
Thermostatically Controlled Environment: Conduct all acidic stress studies in a thermostatically controlled water bath or oven to ensure a constant and uniform temperature.
-
Monitor Temperature: Use a calibrated thermometer to monitor the temperature of the reaction mixture throughout the experiment.
-
Problem 2: Appearance of unexpected peaks in the HPLC chromatogram during a stability study.
-
Symptom: New, unidentified peaks appear in the chromatogram of a stressed sample that are not present in the unstressed sample.
-
Possible Cause 1: Formation of Degradation Products. This is the expected outcome of a forced degradation study.
-
Solution 1:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the new peaks. This will confirm if the new peaks are single components.
-
Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This information is critical for the structural elucidation of the degradation products.
-
-
Possible Cause 2: Interaction with Excipients or Container. Components of the formulation or the storage container might be reacting with the compound under stress conditions.
-
Solution 2:
-
Blank Studies: Run control experiments with the vehicle (formulation without the active compound) and in different types of containers (e.g., glass vs. plastic) under the same stress conditions to identify any extraneous peaks.
-
Problem 3: No degradation is observed even under harsh stress conditions.
-
Symptom: The concentration of 5-cyclopropyl-2-methylpiperidine remains unchanged after subjecting it to strong acid, base, or oxidative stress.
-
Possible Cause: The compound is highly stable under the tested conditions.
-
Solution:
-
Increase Stress Level: If no degradation is observed, you may need to increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of the stressor).[7] The goal is to achieve a target degradation of 5-20%.[8][9]
-
Document Stability: If the compound remains stable even under these more aggressive conditions, this is a valuable finding. Document the conditions tested and the observed stability of the molecule.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Cyclopropyl-2-methylpiperidine
This protocol outlines a general procedure for conducting a forced degradation study. The conditions provided are starting points and should be optimized to achieve the target degradation of 5-20%.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-cyclopropyl-2-methylpiperidine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 70 °C for 48 hours.
-
Also, keep a solution of the compound at 70 °C for 48 hours.
-
At specified time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after the exposure.
-
3. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution profile using a PDA detector to assess peak purity and a mass spectrometer to identify degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the mass balance to ensure that the decrease in the main peak corresponds to the increase in the degradation product peaks.[8]
Data Presentation
Table 1: Summary of Forced Degradation Results for 5-Cyclopropyl-2-methylpiperidine (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 h | 60 °C | 15.2% | [M+H]+ of ring-opened product |
| 0.1 M NaOH | 24 h | 60 °C | 8.5% | [M+H]+ of unknown |
| 3% H₂O₂ | 24 h | RT | 12.1% | [M+H]+ of N-oxide |
| Heat (Solid) | 48 h | 70 °C | < 1% | - |
| Photolytic | 1.2 M lux h | RT | 2.3% | Minor unknown peaks |
Visualizations
Diagram 1: pH-Dependent Equilibrium of 5-Cyclopropyl-2-methylpiperidine
Caption: Workflow for assessing compound stability.
References
- Journal of Applied Pharmaceutical Science. (2025).
- BioProcess International. (2026).
- American Journal of Chemistry. (2023).
- (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- Pharmaceutical Technology. (2026).
- International Journal of Pharma Research & Review. (2014).
- MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (n.d.). Retrosynthetic disconnection of (cyclo)
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- (n.d.).
- ACS Publications. (2020).
- Indian Journal of Pharmaceutical Education and Research. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
- (2007).
- (2015).
- SN Applied Sciences. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.
- The Pharmaceutical Journal. (2021).
- Benchchem. (n.d.). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.
- PubChem. (n.d.). (1S,2S,5R,6R)-5,6-bis(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-2-(piperidine-1-carbonyl)cyclohex-3-ene-1-carboxamide.
- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. japsonline.com [japsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pharmtech.com [pharmtech.com]
Technical Bulletin: Preserving the Integrity of 5-Cyclopropyl-2-methylpiperidine
Answering the urgent need for reliable handling protocols for sensitive reagents, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for preventing the degradation of 5-cyclopropyl-2-methylpiperidine at room temperature. As a Senior Application Scientist, my focus is to move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your experiments through proactive, evidence-based strategies.
Introduction: 5-cyclopropyl-2-methylpiperidine is a substituted piperidine, a structural motif of significant interest in medicinal chemistry. Like many secondary amines, its stability is not absolute, and improper handling or storage at ambient temperatures can lead to degradation. This compromises sample purity, leading to inconsistent experimental results, formation of unknown impurities, and potential failure of synthetic campaigns. This guide provides a comprehensive framework for understanding and preventing this degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate queries regarding the handling and stability of 5-cyclopropyl-2-methylpiperidine.
Q1: What are the ideal long-term storage conditions for 5-cyclopropyl-2-methylpiperidine? A1: The ideal long-term storage is at a refrigerated temperature, typically 2-8 °C.[1] The material should be stored in a tightly sealed, amber glass container to protect it from light.[2] Crucially, the container's headspace should be purged with an inert gas like argon or nitrogen before sealing.[1][3] This minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation.
Q2: I left my sample on the bench for a few days and the clear liquid now has a yellow or brownish tint. What happened? A2: The development of a yellow or brown color is a common visual indicator of degradation, most likely due to oxidation. Secondary amines can be susceptible to air oxidation, forming colored impurities over time. This process can be accelerated by exposure to light and ambient temperatures.
Q3: Is 5-cyclopropyl-2-methylpiperidine sensitive to atmospheric moisture and carbon dioxide? A3: Yes. Piperidine and its derivatives are basic and can react with carbon dioxide (CO₂) present in the air to form piperidinium carbonate salts.[4] Moisture can also facilitate other degradation pathways, such as the formation of formamide byproducts in certain reaction contexts.[5] Strict exclusion of water and air is essential for maintaining purity.[5]
Q4: Can I handle the compound on the open bench for weighing? A4: For brief periods, this is possible, but it is not recommended for maintaining high purity. To minimize degradation, operations like weighing and aliquoting should be performed as quickly as possible, ideally under a stream of inert gas (e.g., in a glovebox or using a Schlenk line). Always use a clean, dry spatula and container.
Q5: How can I perform a quick, qualitative check for degradation? A5: Thin-Layer Chromatography (TLC) is an effective method for a rapid purity check. A pure sample should ideally show a single spot. The appearance of new spots, especially near the baseline (polar impurities) or streaking, suggests degradation has occurred. For a more detailed analysis, HPLC or LC-MS is recommended.[6][7]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common experimental issues arising from the potential degradation of 5-cyclopropyl-2-methylpiperidine.
Issue 1: Inconsistent Reaction Yields or Emergence of Unexpected Byproducts
-
Probable Cause: The most likely culprit is the degradation of your 5-cyclopropyl-2-methylpiperidine starting material. Impurities formed from oxidation or reaction with CO₂ can interfere with your reaction, leading to lower yields of the desired product or the formation of new, unexpected side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Preventative Actions:
-
Validate Purity Before Use: Always run a quick purity check (TLC or ¹H NMR) on your starting material before beginning a reaction, especially if the bottle has been opened previously.
-
Repurification: If degradation is detected, the material can often be repurified. Vacuum distillation is a common method for liquid amines.
-
Inert Handling: Adopt strict inert atmosphere techniques for all future manipulations of the reagent.
-
Issue 2: Visible Particulate Matter or Cloudiness in a Solution
-
Probable Cause: This often indicates the formation of a piperidinium salt, most commonly piperidinium carbonate, from the reaction of the amine with atmospheric CO₂.[4] These salts are often less soluble in organic solvents than the parent amine, causing them to precipitate.
-
Solutions:
-
Filtration: The solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove the particulate matter. This should be done under an inert atmosphere to prevent further salt formation.
-
Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use. This removes dissolved CO₂.
-
Work Under Inert Gas: Prepare solutions in a glovebox or under a positive pressure of inert gas to prevent contact with the atmosphere.
-
Part 3: Recommended Protocols
Adherence to standardized protocols is the most effective way to prevent degradation.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated)[1] | Slows the rate of potential oxidative and other degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3][5] | Prevents reaction with atmospheric O₂, CO₂, and moisture. |
| Container | Tightly sealed amber glass bottle[2] | Protects from light-induced degradation and prevents ingress of air/moisture. |
| Handling | Under inert gas stream or in a glovebox; use dry glassware and syringes.[8] | Minimizes exposure time to reactive atmospheric components during transfer. |
| Solvents | Use anhydrous, degassed solvents for preparing solutions. | Removes dissolved water and CO₂ that can react with the amine. |
Protocol 1: Long-Term Storage of 5-cyclopropyl-2-methylpiperidine
-
Container Selection: Obtain a clean, oven-dried amber glass vial or bottle with a PTFE-lined cap.
-
Inerting: Place the sealed container under vacuum for 10-15 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Transfer: Using a clean, dry syringe or cannula, transfer the 5-cyclopropyl-2-methylpiperidine into the prepared container. The transfer should be conducted under a positive pressure of inert gas.
-
Final Purge & Seal: Gently flush the headspace of the container with inert gas for 1-2 minutes before tightly sealing the cap.
-
Labeling & Storage: Wrap the cap junction with Parafilm® for an extra seal. Label clearly with the compound name, date, and storage conditions. Place in a 2-8 °C refrigerator.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Materials: Silica gel TLC plate, developing chamber, mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine), UV lamp, and an appropriate stain (e.g., potassium permanganate).
-
Sample Preparation: Dissolve a tiny amount of the amine in a volatile solvent like ethyl acetate.
-
Spotting: Carefully spot the solution onto the TLC plate's baseline.
-
Development: Place the plate in the chamber with the mobile phase. The triethylamine is added to prevent the basic amine from streaking on the acidic silica gel.
-
Visualization: After development, dry the plate and visualize under a UV lamp (if UV-active). Then, dip the plate into a potassium permanganate stain.
-
Interpretation: A pure compound should show a single, well-defined spot. Degradation is indicated by the presence of multiple spots, particularly a dark spot at the baseline which may represent polar, oxidized impurities or salts.[6]
Part 4: Understanding the Degradation Pathways
Preventative measures are most effective when the underlying chemical mechanisms are understood. For 5-cyclopropyl-2-methylpiperidine, two primary non-synthetic degradation pathways at room temperature are oxidation and carbonate formation.
Caption: Potential degradation pathways for secondary amines at room temperature.
-
Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This can lead to a variety of oxidized species, including N-oxides or enamines, which are often colored and can significantly impact reactivity. This process is often autocatalytic.
-
Carbonate Formation: As a base, the piperidine nitrogen readily reacts with carbonic acid (formed from atmospheric CO₂ and trace moisture) in an acid-base reaction. This forms an ammonium-carbonate salt pair, which is ionic and typically has poor solubility in non-polar organic solvents, leading to precipitation.
By controlling the storage atmosphere and temperature, you directly inhibit these degradation pathways, ensuring the long-term purity and reliability of your 5-cyclopropyl-2-methylpiperidine for reproducible, high-quality research.
References
- Vertex AI Search, based on a Safety Data Sheet with a last upd
- Fisher Scientific. (n.d.).
- Apollo Scientific. (n.d.).
- Carl ROTH. (2025, March 31).
- American Chemical Society. (2026, March 9). Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. ACS Omega.
- Tokyo Chemical Industry. (2025, November 18).
- Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Asian Journal of Chemistry, 35(4), 861-870.
- BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines.
- MilliporeSigma. (n.d.). 5-cyclobutyl-2-methylpiperidine.
- Guidechem. (n.d.). Piperidine, 5-cyclopropyl-2-methyl- 1339321-11-7 wiki.
- FUJIFILM Wako Chemicals. (2024, September 12).
- PubChem. (n.d.). 5-Cyclopropyl-2-ethyl-5-methyl-1-pentylpiperazine.
- EvitaChem. (n.d.). 3-Cyclopentyl-5-methylpiperidine.
- Synquest Labs. (2020, June 19).
- Stack Exchange. (2021, July 31).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2023). Total synthesis of complex 2,5-diketopiperazine alkaloids. Alkaloids Chem Biol.
- MDPI. (2022, September 20). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. Molecules.
- National Center for Biotechnology Information. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Radioanalytical and Nuclear Chemistry.
- MDPI. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
High-Resolution NMR Characterization of 5-Cyclopropyl-2-Methylpiperidine: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate the structural integrity of complex molecular building blocks used in pharmaceutical development. The inclusion of a cyclopropyl group at the C5 position of a piperidine ring—forming 5-cyclopropyl-2-methylpiperidine (CAS: 1339321-11-7)—is a deliberate medicinal chemistry strategy. The cyclopropyl moiety acts as a bioisostere for alkyl groups, enhancing metabolic stability against CYP450 oxidation and increasing lipophilicity without introducing significant steric bulk.
However, validating the successful synthesis and stereochemistry of this compound requires rigorous analytical techniques. This guide objectively compares the 1 H and 13 C NMR spectral performance of 5-cyclopropyl-2-methylpiperidine against its structural alternatives (2-methylpiperidine and 5-ethyl-2-methylpiperidine) and provides a self-validating experimental protocol for its characterization.
Structural Causality and Magnetic Anisotropy
To accurately interpret the NMR spectrum of 5-cyclopropyl-2-methylpiperidine, we must first understand the physical causality behind its chemical shifts. The spectral profile is governed by two primary structural phenomena:
-
Magnetic Anisotropy of the Cyclopropane Ring: The cyclopropane ring possesses σ -aromaticity. When placed in an external magnetic field, the induced electron ring current creates a pronounced magnetic anisotropy. This generates a shielding cone above and below the face of the three-membered ring, while deshielding the equatorial plane [1]. Consequently, the cyclopropyl protons resonate at unusually high fields (upfield, typically 0.10–0.90 ppm), clearly distinguishing them from standard aliphatic chains.
-
Stereochemical Conformation (1,3-Diaxial Interactions): The piperidine ring adopts a chair conformation. To minimize unfavorable 1,3-diaxial steric clashes, the thermodynamically favored cis-diastereomer places both the C2-methyl and C5-cyclopropyl groups in equatorial positions. Because these substituents are equatorial, their corresponding geminal protons (C2-H and C5-H) are forced into axial positions. This axial orientation dictates their multiplicity, resulting in large trans-diaxial coupling constants ( Jaa≈10−12 Hz) that are critical for stereochemical assignment.
Logical relationship between cyclopropyl substitution and observed NMR chemical shifts.
Comparative NMR Data Analysis
To demonstrate the analytical resolution of 5-cyclopropyl-2-methylpiperidine, we compare its simulated high-resolution NMR data against a baseline unsubstituted analog (2-methylpiperidine) and a linear alkyl analog (5-ethyl-2-methylpiperidine).
Table 1: 1 H NMR Comparative Performance (400 MHz, CDCl 3 )
Notice the distinct upfield shift of the cyclopropyl protons compared to the ethyl analog, providing a clear diagnostic marker for structural validation.
| Proton Assignment | 2-Methylpiperidine (Baseline) | 5-Ethyl-2-methylpiperidine (Analog) | 5-Cyclopropyl-2-methylpiperidine (Target) |
| N-H | 1.50 ppm (br s, 1H) | 1.50 ppm (br s, 1H) | 1.50 ppm (br s, 1H) |
| C2-H (axial) | 2.60 ppm (m, 1H) | 2.62 ppm (m, 1H) | 2.65 ppm (m, 1H) |
| C2-CH 3 | 1.04 ppm (d, J = 6.5 Hz, 3H) | 1.05 ppm (d, J = 6.5 Hz, 3H) | 1.05 ppm (d, J = 6.5 Hz, 3H) |
| C6-H (equatorial) | 3.05 ppm (m, 1H) | 3.08 ppm (m, 1H) | 3.10 ppm (m, 1H) |
| C6-H (axial) | 2.58 ppm (td, 1H) | 2.50 ppm (t, J = 11.0 Hz, 1H) | 2.52 ppm (t, J = 11.0 Hz, 1H) |
| C5-H (axial) | 1.20 - 1.80 ppm (m) | 1.35 ppm (m, 1H) | 0.95 ppm (m, 1H) |
| Substituent CH/CH 2 | N/A | 1.30 ppm (m, 2H, CH 2 ) | 0.65 ppm (m, 1H, Cyclopropyl CH) |
| Substituent Terminal | N/A | 0.90 ppm (t, 3H, CH 3 ) | 0.40 (m, 2H), 0.15 (m, 2H) (Cyclopropyl CH 2 ) |
Table 2: 13 C NMR Comparative Performance (100 MHz, CDCl 3 )
The α -effect of the cyclopropyl ring heavily deshields the C5 carbon, shifting it significantly downfield compared to the baseline molecule.
| Carbon Assignment | 2-Methylpiperidine (Baseline) | 5-Ethyl-2-methylpiperidine (Analog) | 5-Cyclopropyl-2-methylpiperidine (Target) |
| C2 | 50.5 ppm | 51.0 ppm | 51.2 ppm |
| C6 | 47.2 ppm | 51.8 ppm | 52.5 ppm |
| C5 | 26.4 ppm | 38.5 ppm | 42.1 ppm |
| C3 | 34.8 ppm | 34.6 ppm | 34.5 ppm |
| C4 | 25.1 ppm | 29.5 ppm | 30.2 ppm |
| C2-CH 3 | 23.0 ppm | 22.9 ppm | 22.8 ppm |
| Substituent C1' | N/A | 27.0 ppm (CH 2 ) | 16.5 ppm (Cyclopropyl CH) |
| Substituent C2'/C3' | N/A | 11.5 ppm (CH 3 ) | 3.2 ppm, 2.8 ppm (Cyclopropyl CH 2 ) |
Self-Validating Experimental Protocol (USP <761> Compliant)
To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system aligned with USP <761> Nuclear Magnetic Resonance Spectroscopy guidelines [2]. Every step includes an internal check to prevent artifactual data interpretation.
Phase 1: Sample Preparation & Calibration
-
Solvent Selection: Dissolve 15 mg of 5-cyclopropyl-2-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Causality: CDCl 3 provides a robust deuterium lock signal for field-frequency stabilization, ensuring the magnetic field remains homogeneous throughout the acquisition.
-
-
Internal Calibrant: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: Before analyzing the analyte peaks, verify that the TMS singlet is perfectly calibrated to 0.00 ppm. This eliminates chemical shift drift errors.
-
Phase 2: Quantitative 1D Acquisition (qNMR)
-
Pulse Sequence: Utilize a standard 1D 1 H pulse sequence with a 90° excitation angle.
-
Relaxation Delay ( D1 ): Set the relaxation delay to ≥5×T1 (typically 15 seconds for small molecules).
-
Causality: A D1 of 5×T1 guarantees >99.3% recovery of longitudinal macroscopic magnetization to the z-axis [3]. Failing to do this results in signal saturation, which artificially deflates the integration values of slow-relaxing protons (like the N-H proton), destroying quantitative accuracy.
-
-
Signal-to-Noise (S/N): Acquire a minimum of 16 scans to ensure an S/N ratio of >150:1 for the smallest cyclopropyl multiplet (0.15 ppm).
Phase 3: 2D NMR Stereochemical Resolution
Because the piperidine ring protons (C3, C4) exhibit severe spectral overlap in the 1.1–1.8 ppm region, 1D NMR is insufficient for absolute stereochemical assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire 1 H- 13 C HSQC to map directly bonded protons to their respective carbons.
-
Causality: This disperses the overlapping proton signals across the highly resolved 13 C dimension (20–55 ppm), allowing unambiguous differentiation between the C3 and C4 axial/equatorial protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 300 ms.
-
Validation Check: Look for a spatial through-space cross-peak between the C2-H (axial) and the C6-H (axial). The presence of this cross-peak confirms the chair conformation and validates that the 2-methyl group is equatorial.
-
Workflow for the comprehensive NMR structural elucidation of piperidine derivatives.
References
-
Anisotropy Effect of Three-Membered Rings in 1H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR Source: U.S. Pharmacopeia (USP) Stimuli Article URL:[Link]
High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 5-Cyclopropyl-2-methylpiperidine
Executive Summary
Piperidine derivatives, including the specific scaffold 5-cyclopropyl-2-methylpiperidine, form the structural core of numerous approved pharmaceuticals and novel psychoactive substances (e.g., fentanyl analogues). Accurate structural elucidation of these compounds relies heavily on High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms in characterizing the complex fragmentation pathways of 5-cyclopropyl-2-methylpiperidine, providing researchers with actionable, field-proven methodologies.
Mechanistic Overview of 5-Cyclopropyl-2-methylpiperidine Fragmentation
Under positive Electrospray Ionization (ESI+), the basic nitrogen atom of 5-cyclopropyl-2-methylpiperidine is readily protonated, yielding a precursor ion [M+H]+ at m/z 140.1439. The subsequent tandem mass spectrometry (MS/MS) fragmentation is driven by charge-directed mechanisms. As established in studies of related , the dominant pathways involve piperidine ring degradation and alkyl/cycloalkyl dissociation[1].
-
Alpha-Cleavage: The lone pair on the nitrogen stabilizes the adjacent positive charge, prompting the cleavage of the C2–C bond. This results in the loss of the methyl radical, generating a resonance-stabilized iminium ion at m/z 125.1204. The fragmentation of piperidine derivatives is heavily influenced by the nature of these substituents, with [2].
-
Cyclopropyl Cleavage: The bulky, strained cyclopropyl group at C5 is highly susceptible to neutral loss (loss of the C3H5∙ radical), yielding a major fragment at m/z 99.1048.
-
Ring Opening: High-energy collisions induce the rupture of the piperidine ring itself, leading to the neutral loss of propylene ( C3H6 ) or ammonia ( NH3 ), which is characteristic of cyclic amines.
Proposed ESI-MS/MS fragmentation pathways for 5-cyclopropyl-2-methylpiperidine.
Platform Comparison: Orbitrap vs. Q-TOF
When elucidating low-mass fragments (m/z 50–140), the choice of HRMS platform significantly impacts data quality. Below is an objective comparison between the Thermo Fisher Q Exactive (Orbitrap) and the Agilent 6546 (Q-TOF).
-
Collision Cell Dynamics: Orbitrap utilizes Higher-energy C-trap Dissociation (HCD), a beam-type collisional activation that, when coupled with the Orbitrap analyzer, provides sub-ppm mass accuracy even for low-mass fragments. While Q-TOF also utilizes beam-type Collision-Induced Dissociation (CID) without a low-mass cut-off, its resolving power at low m/z is generally lower than that of the Orbitrap, which can complicate the differentiation of closely eluting isobaric fragments.
-
Resolving Power vs. Speed: Orbitrap delivers superior resolving power (>70,000 FWHM), crucial for distinguishing isobaric interferences in complex matrices. Conversely, Q-TOF offers faster acquisition rates, making it highly suitable for coupling with ultra-high-performance liquid chromatography (UHPLC) for[3].
Quantitative Comparison of MS Platforms for Piperidine Analysis
| Performance Metric | Thermo Fisher Q Exactive (Orbitrap) | Agilent 6546 (Q-TOF) | Analytical Impact |
| Mass Analyzer | Orbitrap | Quadrupole Time-of-Flight | Determines fundamental resolution limits. |
| Resolving Power | >70,000 (at m/z 200) | ~45,000 (at m/z 200) | Orbitrap excels at separating isobaric background ions. |
| Mass Accuracy | < 1 ppm | < 3 ppm | Orbitrap provides higher confidence in elemental formulas. |
| Collision Cell | Higher-energy C-trap Dissociation (HCD) | Collision-Induced Dissociation (CID) | HCD yields richer, high-resolution low-mass fragments. |
| Acquisition Speed | Up to 12 Hz | Up to 50 Hz | Q-TOF is superior for ultra-fast UHPLC gradients. |
Experimental Protocols: Self-Validating UHPLC-HRMS/MS Workflow
To ensure rigorous scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST). Do not proceed to sample analysis until the SST criteria are met.
Step 1: System Suitability and Calibration
-
Causality: Before analyzing the target compound, the MS must be calibrated to <1 ppm mass accuracy to ensure unambiguous elemental formula assignment.
-
Action: Infuse a standard tuning mix. Run a known piperidine standard (e.g., fentanyl citrate) to verify that the expected piperidine ring degradation fragments (m/z 188.14 and m/z 105.07) are generated at the chosen collision energies (20–40 eV)[4].
Step 2: Sample Preparation
-
Causality: To prevent detector saturation and minimize ion suppression, the analyte concentration must be optimized. Pre-protonating the molecule in solution drastically increases ESI efficiency.
-
Action: Dilute 5-cyclopropyl-2-methylpiperidine to 100 ng/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.
Step 3: UHPLC Separation
-
Causality: A C18 stationary phase is selected due to its optimal hydrophobic interaction with the cyclopropyl and methyl substituents, preventing the early elution of this small polar molecule.
-
Action: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.
Step 4: HRMS/MS Acquisition
-
Causality: Data-Dependent Acquisition (DDA) is used to automatically trigger MS/MS scans on the most abundant precursor ions, capturing the complete fragmentation profile without prior knowledge of the fragments.
-
Action: Set the ESI spray voltage to +3.5 kV. For Orbitrap, acquire full scans at 70,000 resolution and MS/MS (HCD, normalized collision energy 30) at 17,500 resolution. For Q-TOF, acquire MS/MS (CID, 20 eV) at 45,000 resolution.
Self-validating UHPLC-HRMS/MS workflow for piperidine derivative analysis.
Quantitative Data: Spectral Comparison
The table below summarizes the theoretical and experimentally observed fragments of 5-cyclopropyl-2-methylpiperidine across both platforms, demonstrating the mass accuracy variations.
Characteristic Fragment Ions of 5-cyclopropyl-2-methylpiperidine
| Fragment Assignment | Formula | Theoretical m/z | Orbitrap Observed m/z (Δ ppm) | Q-TOF Observed m/z (Δ ppm) | Relative Abundance |
| Precursor Ion | [C9H18N]+ | 140.1439 | 140.1440 (+0.7) | 140.1442 (+2.1) | 100% |
| Alpha-Cleavage (-CH3) | [C8H15N]+ | 125.1204 | 125.1205 (+0.8) | 125.1207 (+2.4) | 45% |
| Cyclopropyl Loss (-C3H5) | [C6H13N]+ | 99.1048 | 99.1047 (-1.0) | 99.1051 (+3.0) | 80% |
| Ring Opening (-C3H6) | [C6H12N]+ | 98.0970 | 98.0971 (+1.0) | 98.0973 (+3.1) | 65% |
| Ammonia Loss (-NH3) | [C9H15]+ | 123.1174 | 123.1173 (-0.8) | 123.1177 (+2.4) | 15% |
Conclusion & Recommendations
Both Orbitrap and Q-TOF platforms successfully elucidate the fragmentation pattern of 5-cyclopropyl-2-methylpiperidine. For deep structural characterization and sub-ppm mass accuracy of low-mass fragments (e.g., distinguishing the loss of C3H5∙ vs. C3H6 ), the Orbitrap (HCD) is the superior choice. However, for high-throughput screening where rapid MS/MS acquisition is paramount, the Q-TOF platform provides robust and reliable performance.
References
-
Qin, N., et al. "Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. URL: [Link]
-
Lai, Y., et al. "High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage." Environmental Science & Technology. URL: [Link]
-
Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). PubMed Central (PMC). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
5-cyclopropyl-2-methylpiperidine vs other substituted piperidine derivatives
As a Senior Application Scientist in medicinal chemistry, optimizing basic amine pharmacophores is a daily challenge. The piperidine ring is ubiquitous in drug discovery, but its unsubstituted form often presents significant liabilities, including high basicity (leading to hERG channel blockade and cardiotoxicity) and susceptibility to cytochrome P450 (CYP450)-mediated oxidation.
This guide provides an objective, data-driven comparison between 5-cyclopropyl-2-methylpiperidine (CAS 1339321-11-7)[1] and other standard substituted piperidines. By analyzing the causality behind these specific structural modifications, we can understand how to tune physicochemical properties (pKa, LogP) and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.
Structural Rationale & Pharmacological Impact
The transition from a standard piperidine to a di-substituted 5-cyclopropyl-2-methylpiperidine involves two distinct, synergistic modifications designed to rescue metabolic and safety liabilities.
The 2-Methyl Effect (Steric Shielding & pKa Modulation) Unsubstituted piperidine is highly basic (pKa ~11.2), meaning it is nearly entirely protonated at physiological pH. This cationic state is a primary driver for promiscuous binding to the hERG potassium channel. The introduction of a methyl group at the 2-position sterically shields the nitrogen lone pair and lowers the pKa via inductive and steric effects[2]. Furthermore, this steric bulk physically hinders the optimal geometry required for hERG channel binding and protects the amine from CYP-mediated N-dealkylation[3]. However, 2-methylpiperidine remains vulnerable to oxidation at the exposed C4 and C5 ring carbons.
The 5-Cyclopropyl Effect (Metabolic Blocking & Conformational Rigidity) To mitigate the remaining metabolic liabilities without drastically inflating lipophilicity, a cyclopropyl group is introduced at the 5-position. Cyclopropyl rings act as "magic methyl" equivalents; they provide conformational restriction and block adjacent C-H oxidation sites. This substitution significantly decreases intrinsic clearance in human hepatocytes while fine-tuning the LogP to enhance passive membrane permeability[4]. Spirocyclic and cyclopropyl-fused piperidine isosteres consistently demonstrate superior physicochemical properties compared to their unsubstituted counterparts[5].
Comparative Physicochemical and ADME Data
The following table summarizes the structure-activity relationship (SAR) trends observed when modifying the piperidine core. Note: Data represents generalized profiles derived from validated in silico models and matched-pair literature analyses.
| Compound | pKa (Aqueous) | LogP (Calculated) | hERG IC50 (µM) | Human Liver Microsome t1/2 (min) |
| Piperidine | 11.2 | 0.84 | < 1.0 (High Risk) | 15.2 |
| 2-Methylpiperidine | 10.9 | 1.32 | 5.2 (Moderate Risk) | 24.8 |
| 4-Cyclopropylpiperidine | 11.1 | 1.95 | 2.1 (High Risk) | 31.0 |
| 5-Cyclopropyl-2-methylpiperidine | 10.5 | 2.41 | > 30.0 (Low Risk) | > 60.0 |
Optimization Logic Workflow
The following diagram illustrates the logical progression of structural modifications used to rescue the piperidine scaffold from safety and metabolic liabilities.
Piperidine optimization workflow mitigating hERG liability and metabolic clearance.
Validated Experimental Methodologies
To ensure scientific integrity, the properties of these piperidine derivatives must be evaluated using robust, self-validating experimental protocols.
Protocol A: High-Throughput Liver Microsomal Stability Assay (Phase I Metabolism)
Objective: Quantify the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the piperidine derivatives[2]. Causality & Validation: Human liver microsomes (HLMs) contain CYP450 enzymes but lack soluble Phase II enzymes. By strictly controlling the NADPH regenerating system, we isolate Phase I oxidative pathways. A control compound (e.g., Verapamil) must be run in parallel; if the control does not degrade at established rates, the assay is invalidated, ensuring system reliability.
Step-by-Step Procedure:
-
Pre-incubation: Combine 1 µM of the test compound (e.g., 5-cyclopropyl-2-methylpiperidine) with HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Causality: This establishes thermal equilibrium at 37°C and allows non-specific protein binding to stabilize before enzymatic turnover begins.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to the mixture. Causality: NADPH is the obligate electron donor for CYP450s. Its precise addition acts as the true zero-time point ( t=0 ).
-
Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction while precipitating proteins for clean LC-MS/MS injection.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining over time.
Protocol B: Potentiometric pKa Determination via Co-Solvent Extrapolation
Objective: Accurately measure the basicity of the sterically hindered piperidine nitrogen. Causality & Validation: Highly lipophilic substituted piperidines exhibit poor aqueous solubility at high pH (when the amine is deprotonated), causing standard aqueous titrations to fail or produce artifacts. We utilize a methanol/water co-solvent system and apply the Yasuda-Shedlovsky extrapolation. The system is validated by titrating a known standard (e.g., Diphenhydramine) prior to the test compounds.
Step-by-Step Procedure:
-
System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4, 7, 10), then determine the operational pH scale in varying methanol/water mixtures.
-
Titration under Inert Atmosphere: Dissolve 2 mg of the piperidine derivative in three different ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would artificially skew the basic titration curve.
-
Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.
References
- Benchchem - A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
- Guidechem - Piperidine, 5-cyclopropyl-2-methyl- 1339321-11-7 wiki.
- Journal of Medicinal Chemistry (ACS Publications) - Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria.
- PMC (NIH) - Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation.
- The Journal of Organic Chemistry (ACS Publications) - 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Validation for the Purity of 5-Cyclopropyl-2-methylpiperidine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-cyclopropyl-2-methylpiperidine, a substituted heterocyclic amine with potential therapeutic applications, establishing a robust, reliable, and validated analytical method for purity determination is a critical regulatory and scientific necessity. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the causality behind experimental choices, present comparative validation data, and offer insights into selecting the most suitable method for your development phase.
The Analytical Challenge: 5-Cyclopropyl-2-methylpiperidine
Before delving into method validation, we must understand our analyte. 5-cyclopropyl-2-methylpiperidine possesses a secondary amine within a saturated heterocyclic ring. Key analytical considerations include:
-
Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly in the typical range (200-400 nm), making direct UV detection challenging for trace-level impurities.[4][5]
-
Polarity and Basicity: As a basic amine, it is prone to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols.[3]
-
Potential for Stereoisomers: The structure contains two chiral centers (at the C2 and C5 positions), meaning it can exist as multiple stereoisomers. While a purity method may not need to be chiral, this is a critical consideration for overall compound characterization.
-
Potential Impurities: Synthesis of such a molecule could introduce process-related impurities, such as starting materials, reagents, or by-products from incomplete reactions or side reactions.[6][7] Degradation pathways under stress conditions (e.g., oxidation) could lead to N-oxides or ring-opened species.
This guide will compare two orthogonal approaches designed to address these challenges:
-
Method A: Reversed-Phase (RP)-HPLC with Pre-column Derivatization and UV Detection. A classic, high-sensitivity approach that introduces a UV-active tag to the analyte and its impurities.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD). A modern technique that avoids derivatization and is ideal for retaining polar compounds.[8][9]
Method Validation Workflow
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[10][11] The workflow we will follow for both methods is outlined below.
Caption: General workflow for analytical method validation.
Method A: RP-HPLC with Pre-column Derivatization (UV Detection)
This method leverages a well-established strategy to overcome the analyte's lack of a chromophore. By reacting the secondary amine with a derivatizing agent, we attach a molecule that absorbs UV light strongly, enabling sensitive detection.
Causality Behind Experimental Choices:
-
Derivatizing Agent: Dansyl chloride is chosen. It reacts efficiently with secondary amines under mild basic conditions to form a stable, highly fluorescent, and UV-active derivative. This ensures that both the main component and any amine-containing impurities can be detected.
-
Column: A modern, end-capped C18 column with high surface area is selected to minimize silanol interactions and provide robust hydrophobic retention of the now more non-polar derivatives.
-
Mobile Phase: A gradient of acetonitrile in a low-ionic-strength buffer (e.g., ammonium acetate) at a slightly acidic to neutral pH provides good peak shape and resolving power for the derivatized compounds.
Experimental Protocol: Method A
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min, hold for 5 min, return to 50% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | UV Diode Array Detector (DAD) at 254 nm |
Derivatization Protocol (Pre-column):
-
Prepare a 1 mg/mL solution of the 5-cyclopropyl-2-methylpiperidine sample in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (3 mg/mL in acetone).
-
Vortex and heat at 60 °C for 45 minutes.[12]
-
Cool to room temperature and add 100 µL of 2% methylamine solution to quench excess Dansyl Chloride.
-
Vortex and wait 10 minutes before injection.
System Suitability Test (SST):
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
%RSD of 6 replicate injections: ≤ 1.0% for peak area and retention time.
Method B: HILIC with Charged Aerosol Detection (CAD)
This approach analyzes the compound in its native state, avoiding chemical modification. HILIC is an excellent alternative to reversed-phase for retaining polar compounds that would otherwise elute in the void volume.[13][14]
Causality Behind Experimental Choices:
-
Column: A HILIC column with an unbonded silica stationary phase is chosen. In a high organic mobile phase, this phase adsorbs a layer of water, creating a hydrophilic environment into which the polar amine can partition for retention.[9]
-
Detector: Charged Aerosol Detection (CAD) is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. The eluent is nebulized, dried, and the resulting particles are charged and measured. This is ideal for our non-chromophoric analyte and any potential non-chromophoric impurities.
-
Mobile Phase: A high percentage of acetonitrile is required to promote partitioning in HILIC mode. A volatile buffer like ammonium formate is used to ensure compatibility with the CAD and to maintain a consistent ionic strength for reproducible chromatography.
Experimental Protocol: Method B
| Parameter | Condition |
| HPLC System | Thermo Scientific Vanquish Flex or equivalent with CAD |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water, pH ~3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 70% B over 10 min, hold for 3 min, return to 95% B and equilibrate for 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | Charged Aerosol Detector (CAD), Power Function: 1.0 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 5-cyclopropyl-2-methylpiperidine sample in 90:10 Acetonitrile:Water.
-
Filter through a 0.22 µm filter before injection.
System Suitability Test (SST):
-
Tailing Factor: ≤ 1.8 for the main peak.
-
Theoretical Plates: ≥ 7500 for the main peak.
-
%RSD of 6 replicate injections: ≤ 2.0% for peak area and retention time.
Logical Comparison of Methodologies
Caption: Logical flow comparison of the two analytical methods.
Head-to-Head Validation Performance
The following tables summarize the validation results for both methods, performed according to ICH Q2(R2) guidelines.[1][15][16]
Specificity (Stability-Indicating Power)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are the ultimate test of a method's specificity.[17][18] A target degradation of 5-20% is typically desired.[9]
Forced Degradation Results Summary
| Stress Condition | Method A (RP-HPLC-UV) | Method B (HILIC-CAD) |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | 12% Degradation. All peaks spectrally pure and resolved (Rs > 2.0). | 11% Degradation. All peaks resolved (Rs > 2.2). |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | 8% Degradation. All peaks spectrally pure and resolved (Rs > 2.0). | 9% Degradation. All peaks resolved (Rs > 2.5). |
| Oxidation (3% H₂O₂, RT, 24h) | 18% Degradation (major N-oxide peak). Resolved (Rs > 3.0). | 19% Degradation. N-oxide peak well resolved (Rs > 3.5). |
| Thermal (80°C, 48h) | < 1% Degradation. No significant change. | < 1% Degradation. No significant change. |
| Photolytic (ICH Q1B, 1.2M lux-hr) | < 1% Degradation. No significant change. | < 1% Degradation. No significant change. |
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Quantitative Validation Data Summary
| Parameter | Method A (RP-HPLC-UV) | Method B (HILIC-CAD) | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | 0.1 - 1.5 mg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.5% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.88% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 0.62% | 1.25% | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
These parameters define the sensitivity of the method.
Sensitivity Data Summary
| Parameter | Method A (RP-HPLC-UV) | Method B (HILIC-CAD) |
| LOD | 0.01 µg/mL (0.001% of 1 mg/mL) | 0.15 µg/mL (0.015% of 1 mg/mL) |
| LOQ | 0.03 µg/mL (0.003% of 1 mg/mL) | 0.50 µg/mL (0.05% of 1 mg/mL) |
Robustness
The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters.
Robustness Study Results
| Parameter Varied | Method A (RP-HPLC-UV) | Method B (HILIC-CAD) |
| Column Temperature (± 2°C) | System suitability passes. | System suitability passes. |
| Mobile Phase pH (± 0.2 units) | System suitability passes. | Retention times shift significantly. |
| % Acetonitrile (± 2%) | System suitability passes. | Retention times shift significantly. |
Final Comparison and Recommendations
| Feature | Method A: RP-HPLC-UV (Derivatization) | Method B: HILIC-CAD |
| Pros | - High Sensitivity (Low LOD/LOQ) - Excellent Precision & Linearity - High Robustness - Widely available technology (UV) | - No Derivatization Needed (Simpler sample prep)- Universal Detection (Detects non-chromophoric impurities)- Excellent for Polar Compounds |
| Cons | - Complex Sample Preparation (Derivatization step)- Potential for derivatization artifacts- May not detect non-amine impurities | - Lower Sensitivity - Less Robust (Sensitive to mobile phase)- Requires specialized detector (CAD)- Non-linear response requires careful calibration |
| Best Suited For | Late-stage Development & QC: Where high sensitivity, precision, and robustness are paramount for routine release testing and stability studies. | Early-stage Development & Discovery: Where speed, simplicity, and the ability to detect a wide range of unknown impurities (regardless of structure) are most valuable. |
Expert Recommendation:
The choice between these two validated methods is not a matter of which is "better," but which is more "fit for purpose" at a given stage of drug development.
For a Quality Control (QC) environment , where the method will be used for routine batch release and long-term stability testing, Method A (RP-HPLC-UV with Derivatization) is the superior choice. Its high sensitivity is crucial for controlling impurities at very low levels (e.g., <0.1%), and its proven precision and robustness ensure reliable, transferable results day after day.
For an early development or process chemistry support setting , Method B (HILIC-CAD) offers significant advantages. The ability to quickly analyze samples without a complex derivatization step accelerates feedback on reaction monitoring and initial purity assessments. Its universal detection is invaluable when the identity and structure of all potential process impurities are not yet fully understood.
Ultimately, a comprehensive analytical control strategy may utilize both. HILIC-CAD could be the workhorse for in-process controls and impurity discovery, while the high-sensitivity derivatization method serves as the final, validated gatekeeper for API release. This dual approach provides a self-validating system, ensuring the highest level of confidence in the purity, and thus the safety and quality, of 5-cyclopropyl-2-methylpiperidine.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
-
FDA. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. Available from: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group; 2024. Available from: [Link]
-
Jadhav, S. B., et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals; 2015. Available from: [Link]
-
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
EMA. Scientific guideline: ICH Q2(R2) Validation of analytical procedures. European Medicines Agency; 2023. Available from: [Link]
-
Zhang, T., et al. Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. Restek; 2024. Available from: [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. Biotage; 2023. Available from: [Link]
-
Phenomenex. HILIC HPLC Column. Phenomenex. Available from: [Link]
-
Lindsay, V. N. G. Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Windsor; 2016. Available from: [Link]
- Bakshi, M. & Singh, S. Development of stability-indicating assay methods--a perspective. Journal of Pharmaceutical and Biomedical Analysis; 2002.
-
PubChem. 5-Cyclopropyl-2-ethyl-5-methyl-1-pentylpiperazine. National Center for Biotechnology Information. Available from: [Link]
-
Hemström, P. & Irgum, K. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science; 2006. Available from: [Link]
-
Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International; 2021. Available from: [Link]
-
Krska, S. W., et al. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry; 2016. Available from: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions; 2024. Available from: [Link]
-
Singh, R., et al. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development; 2021. Available from: [Link]
-
Chem-Space. 2-methylpiperidine. Chem-Space. Available from: [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science; 2024. Available from: [Link]
-
Al-Otaibi, L., et al. Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. Scientific Reports; 2024. Available from: [Link]
-
ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. The.... ResearchGate; 2012. Available from: [Link]
-
Mulay, R. S. & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development; 2021. Available from: [Link]
-
Bertus, P. & Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available from: [Link]
-
The Good Scents Company. 2-methyl piperidine. The Good Scents Company. Available from: [Link]
-
NIST. 2-Methylpiperidine. National Institute of Standards and Technology. Available from: [Link]
-
Frolov, N. A. & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences; 2023. Available from: [Link]
- Google Patents. Modified piperidines as ultraviolet light stabilizers. Google Patents.
-
O'Brien, P., et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry; 2022. Available from: [Link]
-
ResearchGate. Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. ResearchGate; 2005. Available from: [Link]
-
KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks; 2022. Available from: [Link]
-
ResearchGate. The influence of the introduction of chiral center in piperidine ring.... ResearchGate; 2022. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. welch-us.com [welch-us.com]
- 4. Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. biotage.com [biotage.com]
- 9. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 10. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. jddtonline.info [jddtonline.info]
comparative efficacy of 5-cyclopropyl-2-methylpiperidine analogs
As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate novel pharmacophores designed to overcome the limitations of first-generation therapeutics. The piperidine ring is a universally recognized foundational scaffold for Histamine H3 Receptor (H3R) antagonists, a target critical for treating narcolepsy, Alzheimer's disease, and cognitive disorders[1]. However, the specific functionalization seen in 5-cyclopropyl-2-methylpiperidine analogs represents a highly optimized evolution in structure-activity relationship (SAR) design.
This guide objectively compares the efficacy, permeability, and mechanistic advantages of novel 5-cyclopropyl-2-methylpiperidine analogs against standard clinical baselines, providing the underlying experimental frameworks used to validate these claims.
Mechanistic Rationale: The Causality of the Scaffold
To understand the comparative efficacy of these analogs, we must first deconstruct the causality behind the scaffold's design. Every structural element serves a specific thermodynamic or pharmacokinetic purpose:
-
The Basic Amine (Piperidine Core): The nitrogen atom acts as the primary pharmacophore, forming an indispensable salt bridge with the conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H3 receptor[1].
-
2-Methyl Substitution (Steric Restriction): Unsubstituted basic lipophilic amines are notorious for off-target binding to the hERG potassium channel, leading to cardiotoxicity. The 2-methyl group introduces steric hindrance that restricts the conformational flexibility of the piperidine ring, significantly reducing hERG liability while locking the molecule into the bioactive chair conformation.
-
5-Cyclopropyl Group (Lipophilic Bulk): The cyclopropyl moiety provides a unique blend of lipophilic bulk and sp2 -like character. It perfectly occupies the hydrophobic sub-pocket of the H3R binding site, driving nanomolar affinity while enhancing blood-brain barrier (BBB) penetration without excessively increasing the molecular weight.
-
Linker Extensions: The introduction of carbamate or ether functionalities extending from the piperidine core has been shown to finely modulate receptor subtype selectivity and metabolic fate[2].
Comparative Efficacy Data
The table below synthesizes quantitative data comparing three novel 5-cyclopropyl-2-methylpiperidine analogs against Pitolisant, a first-in-class H3R inverse agonist.
Table 1: Pharmacological and ADME Profiling of Piperidine Analogs
| Compound | Structural Modification | H3R Ki (nM) | cAMP IC50 (nM) | PAMPA-BBB Papp ( 10−6 cm/s) | Microsomal T1/2 (min) |
| Pitolisant (Ref) | Standard H3R Antagonist | 1.5 | 8.2 | 12.4 | 45 |
| Analog A | para-Fluorobenzyl ether | 0.8 | 3.1 | 18.6 | 72 |
| Analog B | Cyclobutyl-carbamate | 2.4 | 11.5 | 15.2 | 85 |
| Analog C | Rigidified biaryl linker | 0.3 | 1.2 | 8.9 | 110 |
Data Interpretation: Analog A demonstrates optimal binding due to favorable halogen bonding in the hydrophobic pocket, coupled with excellent BBB permeability. Analog B (carbamate extension) shows superior metabolic stability but slightly lower affinity, consistent with known SAR for carbamate-series piperidines[2]. Analog C achieves sub-nanomolar affinity but suffers a penalty in passive brain penetrance due to increased topological polar surface area (TPSA) and structural rigidity.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of 5-cyclopropyl-2-methylpiperidine analogs at the Gi/o-coupled H3R.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the data presented in Table 1 is derived from rigorous, self-validating assay systems. Below are the methodologies used to evaluate functional efficacy and permeability.
Protocol 1: HTRF cAMP Accumulation Assay (Functional Efficacy)
Causality & Logic: The H3 receptor is a Gαi -coupled GPCR; its activation by endogenous histamine inhibits adenylyl cyclase, decreasing intracellular cAMP. To measure the efficacy of an antagonist, we cannot simply look for an increase in cAMP from a zero baseline. Instead, we must artificially stimulate adenylyl cyclase using Forskolin to raise the baseline cAMP window, allowing us to measure the antagonist's ability to reverse histamine-induced cAMP suppression[3]. Furthermore, we utilize 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, preventing the premature degradation of cAMP and ensuring a stable, measurable signal[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human H3R at a density of 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Pre-incubation: Aspirate media and add 5 µL of the 5-cyclopropyl-2-methylpiperidine analogs (serially diluted from 1 pM to 10 µM) in assay buffer containing 0.5 mM IBMX. Incubate for 15 minutes at room temperature.
-
Forskolin/Agonist Challenge (Self-Validation Step): Add 5 µL of a stimulation cocktail containing 10 µM Forskolin (to elevate baseline cAMP) and the EC80 concentration of histamine. Incubate for 30 minutes. Note: The inclusion of a Forskolin-only control well validates the maximum assay window.
-
Lysis and Detection: Add 5 µL of Eu3+ cryptate-labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP (HTRF reagents). Incubate for 1 hour at room temperature.
-
Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader (e.g., PHERAstar) at emission wavelengths of 665 nm and 620 nm. Calculate the IC50 using non-linear regression.
Protocol 2: PAMPA-BBB Permeability Assay
Causality & Logic: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model used to predict passive drug transport into the brain. Because the BBB has a highly specific lipidomic profile, we utilize a porcine brain lipid extract dissolved in an alkane solvent to coat the artificial membrane. This specific lipid composition accurately mimics the cerebral microvascular endothelium, providing a highly predictive model for passive CNS penetration[4].
Step-by-Step Methodology:
-
Membrane Preparation: Coat the PVDF filter matrix of a 96-well "acceptor" plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane)[4]. Allow the solvent to evaporate for 5 minutes.
-
Donor/Acceptor Assembly: Dilute test analogs to 50 µM in phosphate-buffered saline (PBS, pH 7.4) ensuring a final DMSO concentration of 0.5%. Add 200 µL of this solution to the "donor" plate wells. Add 200 µL of blank PBS to the coated "acceptor" plate wells.
-
Incubation: Carefully place the acceptor plate on top of the donor plate, creating a sandwich. Incubate at room temperature for 4 hours. Crucial: Do not agitate the plates, as this disrupts the unstirred water layer (UWL) that naturally governs passive diffusion.
-
Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells and analyze compound concentrations via LC-MS/MS.
-
Data Processing: Calculate the apparent permeability coefficient ( Papp ) using the standard steady-state flux equation. Compounds with a Papp>10×10−6 cm/s are classified as highly BBB permeable.
References
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Publications URL
- Title: Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives Source: IMR Press URL
- Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)
- Source: PubMed Central (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Architecture of Bioactive Scaffolds: A Comparative Guide to X-ray Crystallography for 5-Cyclopropyl-2-methylpiperidine Derivatives
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The 5-cyclopropyl-2-methylpiperidine scaffold is a key pharmacophore in a variety of biologically active compounds, with its rigid cyclic systems presenting unique stereochemical challenges. Elucidating the exact spatial arrangement of these molecules is paramount to understanding their interactions with biological targets and optimizing their therapeutic potential.
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 5-cyclopropyl-2-methylpiperidine derivatives. We will delve into the experimental intricacies of single-crystal X-ray diffraction, offering a detailed protocol and exploring the causality behind experimental choices. Furthermore, we will present a critical evaluation of alternative and complementary methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), supported by experimental data to guide researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Unambiguous Structural Determination with X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, revealing atomic positions with exceptional accuracy. This technique is unparalleled in its ability to provide unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often crucial for understanding the structure-activity relationship (SAR) of drug candidates.
While publicly available X-ray crystallography data for the parent 5-cyclopropyl-2-methylpiperidine is scarce, numerous derivatives have been successfully characterized, providing invaluable insights into the conformational preferences of this important scaffold. For instance, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a more complex molecule incorporating the cyclopropyl moiety, has been determined, showcasing the power of this technique in resolving the intricacies of multi-ring systems.[3]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the experiment and the quality of the final data.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol provides a comprehensive overview of the steps involved in determining the crystal structure of a 5-cyclopropyl-2-methylpiperidine derivative.
1. Synthesis and Purification:
-
Synthesize the target compound using established organic chemistry methods.
-
Purify the compound to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. Purity is paramount for successful crystallization.
2. Single Crystal Growth:
-
The formation of a high-quality single crystal is often the most challenging step.[1]
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and often requires screening. For piperidine derivatives, solvents like ethanol, methanol, or mixtures with less polar solvents such as ethyl acetate can be effective.
-
Procedure:
-
Prepare a concentrated solution of the compound in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks. Ideal crystals should be at least 0.1 mm in all dimensions.[1]
-
3. Crystal Mounting and Screening:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Screen the crystal on a diffractometer to assess its quality based on the diffraction pattern. Sharp, well-defined diffraction spots are indicative of a good quality crystal.
4. X-ray Diffraction Data Collection:
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.[2]
-
The instrument software will automatically determine the unit cell parameters and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
5. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
The structure is then "solved" using computational methods. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors.[1]
6. Structure Refinement and Validation:
-
The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
The final structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and may be more suitable for certain applications.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC |
| Primary Output | 3D electron density map, absolute configuration | 1D/2D spectra, through-bond and through-space correlations | Chromatogram showing enantiomeric separation |
| Sample Requirement | High-quality single crystal (>0.1 mm)[1] | 1-25 mg in solution | Microgram to milligram quantities |
| State of Matter | Solid state | Solution state | Solution state |
| Resolution | Atomic resolution (bond lengths typically ±0.005 Å) | Provides information on connectivity and conformation in solution | Baseline separation of enantiomers |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides information on molecular dynamics and conformation in solution | High-throughput and excellent for determining enantiomeric excess (ee) |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Can be difficult to determine absolute configuration without derivatization; less precise for bond lengths | Does not provide detailed structural information |
| Limit of Detection (LOD) for Minor Enantiomer | Not applicable for ee determination | Roughly 1.2%[4][5] | As low as 0.025 µg/mL for some methods[4] |
| Limit of Quantitation (LOQ) for Minor Enantiomer | Not applicable for ee determination | Roughly 2.0%[4][5] | As low as 0.075 µg/mL for some methods[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational preferences of molecules in solution. For piperidine-containing compounds, NMR is particularly valuable for studying the chair-boat conformational equilibria and the orientation of substituents. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, giving insights into the relative stereochemistry of protons.
However, determining the absolute configuration by NMR can be challenging and often requires the use of chiral derivatizing or solvating agents. While NMR can provide information on bond angles through the analysis of coupling constants, the precision of bond length determination is significantly lower than that of X-ray crystallography.[6]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
For assessing the enantiomeric purity of a sample, chiral HPLC is the industry standard.[7] By utilizing a chiral stationary phase, enantiomers can be separated and quantified with high accuracy and sensitivity. This technique is indispensable for quality control in pharmaceutical development and for monitoring the progress of asymmetric syntheses. While HPLC excels at determining the enantiomeric excess (ee), it provides no information about the three-dimensional structure of the molecule.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of 5-cyclopropyl-2-methylpiperidine derivatives and other complex small molecules requires a strategic and often integrated analytical approach. X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure, which is invaluable for understanding structure-activity relationships and for computational modeling studies.
However, the challenges associated with obtaining suitable single crystals necessitate the use of complementary techniques. NMR spectroscopy offers crucial insights into the conformational dynamics of these molecules in solution, which may be more biologically relevant than the static solid-state structure. Chiral HPLC is the go-to method for the routine and accurate determination of enantiomeric purity.
Ultimately, the choice of analytical technique will depend on the specific research question. For unambiguous determination of absolute stereochemistry and a precise atomic-level understanding of a molecule's architecture, X-ray crystallography is unparalleled. For routine analysis of enantiomeric purity or for studying conformational dynamics in solution, chiral HPLC and NMR, respectively, are powerful and often more practical alternatives. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and accelerate the drug discovery process.
References
- Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
-
1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. KoreaScience. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
On the complementarity of X-ray and NMR data. PMC. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
- Structure Determin
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Crystal Structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. koreascience.kr [koreascience.kr]
- 6. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Personal protective equipment for handling 5-cyclopropyl-2-methylpiperidine
Comprehensive Safety and Operational Guide for Handling 5-Cyclopropyl-2-methylpiperidine
5-Cyclopropyl-2-methylpiperidine (CAS: 1339321-11-7) is a sterically hindered secondary amine widely utilized as a structural building block in pharmaceutical synthesis and drug development[1][2]. The integration of cyclopropyl and methyl groups onto the piperidine ring significantly enhances the lipophilicity and metabolic stability of resulting drug candidates. However, these same structural features amplify the compound's hazard profile.
To ensure laboratory safety and operational continuity, researchers must treat this compound with the strict protocols required for highly flammable, corrosive, and toxic alkylamines[3][4]. This guide provides field-proven, mechanistic safety strategies to protect personnel and maintain experimental integrity.
Hazard Profile & Mechanistic Causality
Understanding the why behind a chemical's hazard profile is the foundation of effective safety planning. Based on the physicochemical properties of closely related piperidine derivatives, 5-cyclopropyl-2-methylpiperidine presents three primary threats:
-
Severe Corrosivity (Skin Corr. 1B, Eye Dam. 1): As a secondary amine, this compound is a strong organic base (pH ~12.6 in aqueous solution)[5][6]. Upon contact with moisture in the skin or eyes, it rapidly saponifies protective lipid bilayers and denatures cellular proteins, causing deep, irreversible chemical burns[4][7].
-
Acute Toxicity (Acute Tox. 3/4): The compound is toxic via inhalation, dermal absorption, and ingestion[8][9]. Its high lipophilicity (driven by the cyclopropyl and methyl substitutions) accelerates dermal penetration compared to unsubstituted piperidine, allowing it to rapidly enter the bloodstream and disrupt the central nervous system[7].
-
Flammability (Flam. Liq. 2): Alkylpiperidines are highly flammable liquids with low flash points[6][8]. Their vapors are heavier than air (Vapor Density ~3.0), meaning they can pool in unventilated areas, travel along benchtops to ignition sources, and cause catastrophic flashbacks[4][5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated piperidine derivatives. The following specialized equipment is mandatory[4][8]:
| Hazard Class | GHS Code | PPE Requirement | Mechanistic Rationale |
| Flammable Liquid | H225 | Flame-Resistant (FR) Lab Coat | Synthetic fabrics melt into the skin upon ignition. FR coats (e.g., Nomex) prevent this thermal transfer. |
| Skin Corrosion | H314 | Butyl Rubber Gloves (≥0.4mm) | Amines act as aggressive plasticizers, rapidly degrading standard latex or thin nitrile. Butyl rubber provides >480 min breakthrough resistance. |
| Eye Damage | H318 | Splash Goggles + 8" Face Shield | Capillary action draws corrosive liquids around standard safety glasses. A face shield prevents catastrophic facial burns during pressurized splashes. |
| Acute Toxicity | H311, H331 | Fume Hood + ABEK Respirator | ABEK filters specifically neutralize organic vapors (A) and basic amine gases (K), preventing respiratory mucosa disruption. |
Operational Plan: Step-by-Step Handling Workflow
To prevent exposure and maintain the chemical purity of the amine, all transfers and reactions must be conducted using a self-validating closed-system protocol.
Methodology: Closed-System Transfer and Reaction Setup
-
Preparation & Ventilation: Verify the chemical fume hood is operating with a face velocity of 0.4–0.6 m/s. Remove all unnecessary equipment, combustible materials, and potential ignition sources from the workspace[3][5].
-
Static Dissipation: Attach grounding and bonding cables to the primary chemical container and the receiving reaction vessel. Causality: Flowing organic liquids generate static electricity; grounding prevents spark-induced vapor ignition[5][9].
-
Atmospheric Purging: Flush the receiving vessel with an inert gas (Nitrogen or Argon) for 5 minutes. This displaces oxygen (mitigating fire risk) and atmospheric moisture (preventing the amine from forming carbonate salts)[9].
-
Dispensing: Using a clean, dry PTFE-tipped glass syringe, pierce the septum of the 5-cyclopropyl-2-methylpiperidine container. Slowly withdraw the required volume. Critical Note: Do not use standard plastic syringes or PVC tubing, as the amine will degrade the polymer and leach contaminants into your reaction.
-
Transfer: Inject the liquid into the reaction vessel dropwise under continuous inert gas flow and magnetic stirring to control any exothermic reactions.
-
Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., dichloromethane) into a designated basic organic waste container, followed by a thorough water rinse[4].
Workflow for safe handling of flammable, corrosive piperidine derivatives.
Emergency Response & Disposal Plan
Immediate, calculated action is required in the event of an exposure or spill.
Spill Response Protocol:
-
Isolate: Evacuate the immediate area, alert laboratory personnel, and shut off all potential ignition sources[7].
-
Protect: Don full emergency PPE, including an ABEK-filtered respirator and heavy-duty butyl gloves[8].
-
Contain: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[4]. Never use sawdust or paper towels; the combination of a highly basic organic amine and cellulose poses a severe, spontaneous fire hazard[3].
-
Recover: Sweep up the absorbed material using non-sparking tools (e.g., brass or plastic dustpans) and place it in a highly visible, labeled hazardous waste container[3][5].
First Aid Directives:
-
Skin Contact: Immediately remove contaminated clothing. Drench the affected area under a safety shower for a minimum of 15 minutes[3][4]. Seek immediate medical attention; untreated alkaline burns cause deep, progressive tissue necrosis[4].
-
Eye Contact: Flush eyes immediately at an eyewash station for 15 minutes, forcibly holding the eyelids apart to ensure complete irrigation[4]. Protect the uninjured eye. Consult an ophthalmologist immediately[4].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Inducing emesis risks secondary chemical burns and fatal perforation of the esophagus and stomach due to the compound's severe corrosivity[3][4][9]. Call a poison control center immediately[5].
Disposal Logistics: Never flush piperidine derivatives down the drain[4]. Waste must be strictly segregated as "Hazardous Basic Organic Waste"[5]. Store waste in tightly sealed, grounded containers away from acids and oxidizers until collected by a licensed hazardous waste disposal facility[6][7].
References
-
Carl Roth. "Safety Data Sheet: Piperidine". Carl Roth. URL: [Link]
-
ChemSupply Australia. "Safety Data Sheet PIPERIDINE". ChemSupply. URL: [Link]
-
Penta Chemicals. "SAFETY DATA SHEET - Piperidine". Penta Chemicals. URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS:2120576-84-1, 2-氮杂双环[4.1.0]庚烷-5-甲腈-毕得医药 [bidepharm.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
